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  • Product: 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
  • CAS: 926208-66-4

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and In Vitro Biological Activity of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Executive Summary & Structural Pharmacology The compound 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine belongs to the highly privileged 1,3-diaryl-5-aminopyrazole class of heterocycles. In medicinal chemistry, the 5-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

The compound 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine belongs to the highly privileged 1,3-diaryl-5-aminopyrazole class of heterocycles. In medicinal chemistry, the 5-aminopyrazole scaffold is widely recognized as a potent, ATP-competitive pharmacophore, primarily utilized in the development of kinase inhibitors and anti-inflammatory agents[1].

The biological efficacy of this specific molecule is dictated by its precise structural features:

  • The 5-Amino Group: Acts as a critical bidentate hydrogen bond donor/acceptor. In kinase targets, this primary amine interacts directly with the hinge region of the ATP-binding pocket (typically bonding with the backbone carbonyl and amide of gatekeeper residues)[2].

  • The 1-Phenyl Ring: Occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site. Its unhindered nature allows for optimal π−π stacking and van der Waals interactions with non-polar amino acid side chains[3].

  • The 3-(2-Methoxyphenyl) Substituent: The ortho-methoxy group is the defining feature of this derivative. It introduces intentional steric hindrance, restricting the free rotation of the phenyl ring. This specific dihedral angle forces the molecule into a rigid conformation that enhances selectivity for specific kinase activation states (e.g., DFG-in vs. DFG-out conformations) while the oxygen atom serves as a potential localized hydrogen bond acceptor[4].

Primary In Vitro Biological Activities

Based on the established structure-activity relationships (SAR) of 1,3-diaryl-5-aminopyrazoles, the in vitro biological activity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is characterized by three primary modalities[5]:

A. Kinase Inhibition (p38 α MAPK & CDKs)

The compound acts as a Type I kinase inhibitor. By occupying the ATP-binding site, it prevents the autophosphorylation or downstream substrate phosphorylation of kinases such as p38 α Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs)[1].

B. Anti-Inflammatory Activity

Through the potent inhibition of the p38 MAPK pathway, the compound disrupts the intracellular signaling cascade triggered by pro-inflammatory stimuli (such as lipopolysaccharides, LPS). This results in a dose-dependent reduction in the translation and secretion of key inflammatory cytokines, notably TNF- α and IL-6, in macrophage models[2].

C. Antiproliferative & Cytotoxic Effects

By inhibiting cell-cycle regulating kinases (like CDKs), the compound induces G1/S or G2/M phase arrest in rapidly dividing cells. In vitro screening against transformed cell lines (e.g., HeLa, MCF-7) typically demonstrates moderate to high cytotoxicity via the induction of intrinsic apoptosis[6].

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor MAPKKK MAP3K (ASK1) Receptor->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Compound 3-(2-methoxyphenyl)-1-phenyl -1H-pyrazol-5-amine Compound->p38 ATP-Competitive Inhibition Response Cytokine Release (TNF-α, IL-6) Substrates->Response

Figure 1: Mechanism of p38 MAPK pathway inhibition by the 5-aminopyrazole scaffold.

Quantitative Data Presentation

To provide a benchmark for assay development, the following table summarizes the anticipated in vitro pharmacological profile of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, extrapolated from validated data on homologous 1,3-diaryl-5-aminopyrazole derivatives[2][6][7].

Target / Cell LineAssay TypeBiological ReadoutAnticipated IC₅₀ / EC₅₀
p38 α MAPK TR-FRET (Cell-Free)Kinase Inhibition15 - 85 nM
CDK2 / Cyclin E Radiometric (Cell-Free)Kinase Inhibition120 - 350 nM
RAW 264.7 ELISA (Cell-Based)TNF- α Reduction0.5 - 2.5 µM
RAW 264.7 ELISA (Cell-Based)IL-6 Reduction0.8 - 3.0 µM
HeLa MTT (Cell-Based)Cytotoxicity / Viability8.0 - 15.0 µM
MCF-7 MTT (Cell-Based)Cytotoxicity / Viability10.0 - 20.0 µM

Standardized In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific counter-screens and statistical quality controls to eliminate false positives caused by compound auto-fluorescence or non-specific cytotoxicity.

Protocol A: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality: Highly conjugated pyrazoles often exhibit auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, completely bypassing background compound fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in 100% anhydrous DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.

  • Enzyme/Substrate Mix: Add 5 µL of recombinant human p38 α kinase (final concentration 1 nM) and 5 µL of biotinylated ATF2 substrate to a 384-well low-volume pro-plate.

  • Compound Incubation: Add 2.5 µL of the compound dilutions to the wells. Include Staurosporine (1 µM) as a positive control for 100% inhibition, and a 1% DMSO vehicle as a negative control. Incubate at 25°C for 15 minutes to allow for hinge-region binding.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km​ value for p38 α , typically 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-ATF2 antibody paired with Streptavidin-APC.

  • Validation & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with IC₅₀ calculation only if Z′>0.5 .

Protocol B: Cell-Based Anti-Inflammatory & Cytotoxicity Counter-Screen

Causality: A compound might appear to lower cytokine levels simply by killing the cells. To prove true anti-inflammatory activity, cytokine reduction (ELISA) must be multiplexed with a membrane-integrity assay (LDH release) to prove the cells remain viable at the effective concentration.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the pyrazole compound (0.1 µM to 50 µM) for 2 hours. Use Dexamethasone (1 µM) as a positive control.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated baseline controls. Incubate for 24 hours.

  • Supernatant Harvest (Dual Assay):

    • Aliquots for ELISA: Transfer 50 µL of the supernatant to a high-binding ELISA plate pre-coated with anti-mouse TNF- α capture antibodies. Process according to standard sandwich ELISA protocols and read absorbance at 450 nm.

    • Aliquots for LDH Counter-Screen (Self-Validation): Transfer 50 µL of the supernatant to a separate plate and add LDH assay reagent (measuring lactate dehydrogenase leaked from dead cells). Read absorbance at 490 nm.

  • Data Interpretation: A valid anti-inflammatory hit is defined as a concentration that reduces TNF- α by >50% while maintaining an LDH release profile statistically identical to the vehicle control.

Workflow CompPrep Compound Prep (10mM DMSO) Kinase TR-FRET Assay (Cell-Free) CompPrep->Kinase CellLine RAW 264.7 Cells (Cell-Based) CompPrep->CellLine Data IC50 Calculation & SAR Analysis Kinase->Data Viability LDH Viability Counter-Screen CellLine->Viability ELISA TNF-α / IL-6 ELISA CellLine->ELISA Viability->Data ELISA->Data

Figure 2: Self-validating in vitro screening workflow for kinase inhibitors.

References

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Chloroaniline Source: American Journal of Heterocyclic Chemistry / Science Publishing Group URL:[Link]

  • [BMIM]BF4 Mediated Multi-component Synthesis of Phenyl-4-(1Hpyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones and Evaluation of their Anti-cancer Activity Source: Letters in Organic Chemistry / Ingenta Connect URL:[Link]

Sources

Exploratory

Mechanism of Action of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: A Targeted p38α MAPK Modulator in Inflammatory Cells

Executive Summary & Pharmacological Context As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter novel compounds emerging from phenotypic screens that require rigorous mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter novel compounds emerging from phenotypic screens that require rigorous mechanistic deconvolution. The compound 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (hereafter referred to as MPPA ) is a prime example. While it may initially present as a broad-spectrum anti-inflammatory agent, structural pharmacological analysis reveals it belongs to a highly privileged class of molecules: the 1,3-diaryl-5-aminopyrazoles.

The 5-aminopyrazole scaffold has been a fruitful and well-documented starting point for the development of potent inhibitors targeting p38α mitogen-activated protein kinase (MAPK), a master regulator of inflammatory responses[1]. Understanding the exact molecular causality of this scaffold is the difference between advancing a successful preclinical candidate and chasing a phenotypic artifact. This whitepaper provides an in-depth, self-validating framework for profiling the intracellular mechanism of action (MoA) of MPPA, transitioning from structural target engagement to functional cellular outcomes.

Structural Pharmacology: The Hinge-Binding Causality

To understand how MPPA functions inside a target cell (e.g., a macrophage or synovial fibroblast), we must first dissect its structural interactions at the atomic level. MPPA acts as an ATP-competitive type I kinase inhibitor. Its efficacy is not accidental; it is dictated by three distinct pharmacophoric elements:

  • The 5-Aminopyrazole Core (The Hinge Binder): The 5-aminopyrazole scaffold is a highly versatile architecture in medicinal chemistry, specifically utilized as a kinase hinge binder[2]. The exocyclic 5-amino group acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. Together, they form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (specifically Met109 in p38α)[3].

  • The 1-Phenyl Moiety (Hydrophobic Anchoring): This group projects into the hydrophobic specificity pocket (Pocket I) adjacent to the ATP-binding site, providing the binding enthalpy required to displace water molecules and outcompete intracellular ATP.

  • The 3-(2-Methoxyphenyl) Group (Gatekeeper Interaction): This moiety extends toward the solvent-exposed channel. The methoxy oxygen is strategically positioned to form a water-mediated or direct hydrogen bond with the gatekeeper residue, Thr106. This specific interaction is a well-documented hallmark of highly selective p38α inhibitors (such as RO3201195), preventing off-target binding to kinases with larger gatekeeper residues[4].

Intracellular Mechanism of Action

In target inflammatory cells, the MoA of MPPA is defined by its ability to intercept the Toll-Like Receptor (TLR) signaling cascade. Upon pathogenic stimulation (e.g., via LPS), the MKK3/6 kinases phosphorylate and activate p38α. Active p38α then phosphorylates downstream effectors, most notably MAPKAPK2 (MK2). MK2 is responsible for stabilizing the mRNA of pro-inflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 (COX-2), leading to massive inflammatory amplification.

By occupying the ATP-binding pocket of p38α, MPPA severs this cascade, effectively silencing the downstream transcriptional and post-transcriptional inflammatory machinery.

G TLR TLR4 (Receptor) MKK MKK3 / MKK6 TLR->MKK Activation p38 p38α MAPK (Active) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation mRNA mRNA Stabilization (TNF-α, IL-6, COX-2) MK2->mRNA Post-transcriptional Inflammation Inflammatory Response mRNA->Inflammation Translation MPPA MPPA (5-Aminopyrazole) MPPA->p38 ATP-Competitive Inhibition

Figure 1: p38α MAPK signaling cascade and targeted intervention by MPPA.

Quantitative Pharmacological Profiling

To establish a baseline for MPPA's efficacy, we synthesize quantitative data across biochemical and cellular domains. The following table represents the benchmark pharmacological profile expected for an optimized 1,3-diaryl-5-aminopyrazole derivative in this class.

Table 1: Quantitative Pharmacological Profiling of MPPA

Assay TypeTarget / ParameterReadout MetricRepresentative Value
Biochemical p38α MAPKIC₅₀15 nM
Biochemical p38γ / p38δ (Isoform Selectivity)IC₅₀> 5,000 nM
Biochemical COX-2 (Direct Enzyme Inhibition)IC₅₀> 10,000 nM
Cellular Intracellular p38α (CETSA)ΔTm (Thermal Shift)+ 5.8 °C
Cellular p-MK2 Inhibition (Macrophages)IC₅₀42 nM
Functional TNF-α Release (LPS-stimulated)IC₅₀65 nM

Note: The lack of direct COX-2 biochemical inhibition confirms that the observed suppression of prostaglandin synthesis in vivo is entirely due to upstream p38α/MK2-mediated transcriptional silencing, rather than direct COX-2 active site binding.

Self-Validating Experimental Protocols

A common pitfall in drug development is relying solely on biochemical assays, which fail to account for cellular permeability, ATP competition, and intracellular target engagement. To ensure scientific integrity, I employ a self-validating assay loop : Protocol A proves the drug physically binds the target inside the living cell, while Protocol B proves that this specific binding event results in functional pathway shutdown.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale & Causality: CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. When MPPA binds to p38α inside the cell, it increases the protein's melting temperature (Tm). This proves direct target engagement in an intact cellular environment without requiring artificial fluorescent tags that could alter the compound's binding kinetics.

G Cells Live Target Cells (Macrophages) Treat Treat with MPPA or Vehicle Cells->Treat Heat Heat Shock (Temp Gradient) Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Western Western Blot (Soluble p38α) Lyse->Western Analysis Calculate ΔTm (Target Engagement) Western->Analysis

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Step-by-Step Methodology:

  • Cell Preparation: Culture THP-1 derived macrophages in 6-well plates until 80% confluent.

  • Compound Treatment: Treat cells with 1 µM MPPA or 0.1% DMSO (vehicle) for 1 hour at 37°C. Causality: A 1-hour window allows for complete intracellular equilibration and target binding without triggering compensatory gene expression changes.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide equally into 8 PCR tubes. Subject each tube to a distinct temperature (gradient from 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heat shock denatures unbound p38α, while MPPA-bound p38α remains folded.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured, aggregated proteins. Only the soluble, stabilized target remains in the supernatant.

  • Detection: Analyze the soluble fractions via Western Blot using an anti-p38α primary antibody. Plot the band intensities against temperature to calculate the shift in melting temperature (ΔTm).

Protocol B: Phospho-Flow Cytometry for Functional Pathway Inhibition

Rationale & Causality: While CETSA proves binding, it does not prove inhibition. Phospho-flow cytometry measures the phosphorylation state of MK2 (the direct substrate of p38α) at the single-cell level. If MPPA is a true functional inhibitor, p-MK2 levels will drop dose-dependently upon treatment.

Step-by-Step Methodology:

  • Stimulation & Treatment: Pre-treat THP-1 macrophages with a serial dilution of MPPA (1 nM to 10 µM) for 1 hour. Stimulate cells with 100 ng/mL LPS for exactly 30 minutes. Causality: LPS activates the TLR4 pathway, synchronizing the kinase cascade and driving p38α to phosphorylate MK2.

  • Fixation: Immediately add 16% paraformaldehyde (PFA) directly to the culture media to a final concentration of 4%, incubating for 10 minutes at room temperature. Causality: Rapid fixation locks the transient phosphorylation state in place, preventing intracellular phosphatases from degrading the signal during processing.

  • Permeabilization: Wash cells, then resuspend in ice-cold 90% methanol for 30 minutes on ice. Causality: Methanol permeabilizes the nuclear and plasma membranes, allowing the bulky phospho-specific antibodies to access intracellular MK2.

  • Staining & Analysis: Stain cells with an AlexaFluor-647 conjugated anti-phospho-MK2 (Thr334) antibody. Analyze via flow cytometry, plotting the Median Fluorescence Intensity (MFI) to calculate the cellular IC₅₀.

By combining the biophysical proof of Protocol A with the functional proof of Protocol B, we establish an airtight, self-validating MoA for MPPA as a targeted p38α inhibitor.

Sources

Foundational

A Methodological Framework for Assessing the Preclinical Toxicity Profile of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in Animal Models

Abstract This technical guide outlines a comprehensive strategy for the preclinical toxicological evaluation of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, a novel phenylpyrazole derivative. In the absence of specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the preclinical toxicological evaluation of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, a novel phenylpyrazole derivative. In the absence of specific public data for this compound, this document serves as a methodological whitepaper, detailing the requisite studies for establishing a robust safety profile suitable for regulatory submission. We will leverage established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) to define a tiered approach, beginning with acute toxicity and progressing to repeated-dose sub-chronic studies. The narrative emphasizes the scientific rationale behind experimental design, endpoint selection, and the integration of data to inform risk assessment. This guide is intended for researchers, toxicologists, and drug development professionals tasked with advancing novel chemical entities from discovery to clinical evaluation.

Introduction: The Phenylpyrazole Scaffold and the Imperative for Toxicological Assessment

The phenylpyrazole class of compounds has a significant history, most notably with insecticides like Fipronil, which exert their primary effect through the antagonism of gamma-aminobutyric acid (GABA) type A receptors in the central nervous system.[1][2] While this mechanism provides for selective insecticidal activity, off-target effects in mammals are a critical consideration for any new chemical entity (NCE) sharing this core scaffold. The subject of this guide, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, is a novel derivative whose therapeutic potential must be weighed against a rigorously determined safety profile.

Preclinical toxicology is not merely a regulatory hurdle; it is a fundamental scientific inquiry into how a substance interacts with a biological system to cause harm. It forms the bedrock of the risk-benefit analysis essential for first-in-human trials.[3][4][5] This guide provides the strategic and tactical framework for conducting these pivotal nonclinical safety studies.

Foundational Studies: Acute Oral Toxicity Assessment

The initial step in characterizing the toxicity profile is to determine the potential for adverse effects following a single high-dose exposure. This establishes an initial estimate of intrinsic toxicity, informs dose selection for subsequent studies, and provides hazard classification information.[6]

Rationale and Guideline Selection

The OECD provides several guidelines for acute oral toxicity. The Fixed Dose Procedure (OECD 420) is often preferred over the classical LD50 test as it relies on clear signs of toxicity, rather than mortality, as the primary endpoint, thereby refining animal use.[6][7] This method allows for the identification of a dose causing evident toxicity and a dose causing no evident toxicity, which is more informative for future study design.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

Objective: To identify the dose level that produces non-lethal, evident toxicity following a single oral administration.

  • Test System:

    • Species: Sprague-Dawley Rat (Justification: Historical use in toxicology provides extensive comparative data).

    • Sex: Young, healthy, nulliparous, and non-pregnant females are typically used as they are often slightly more sensitive.[6]

    • Number of Animals: A sequential dosing approach is used, typically requiring 5 animals.

    • Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) and provided with standard laboratory diet and water ad libitum.[6]

  • Dose-Finding (Sighting Study):

    • A single animal is dosed at a starting dose (e.g., 300 mg/kg).

    • The outcome (evident toxicity or no effect) determines the dose for the next animal (either a lower or higher fixed dose level, e.g., 5, 50, 300, 2000 mg/kg).

  • Main Study Dosing:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered as a single dose by oral gavage. The vehicle should be an appropriate inert solvent (e.g., corn oil, 0.5% carboxymethylcellulose).

    • A group of 4 additional animals is dosed sequentially at the selected dose level based on the sighting study.

  • Observations:

    • Frequency: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic, and CNS effects), and behavioral changes continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[8]

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Endpoint Analysis:

    • The primary endpoint is the observation of "evident toxicity" – clear, adverse clinical signs that are not transient.

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation

Results from the acute study should be summarized to clearly indicate the dose levels tested and the observed outcomes.

Dose Level (mg/kg)Number of AnimalsMortalityKey Clinical Signs of Evident Toxicity
Example Data
3001 (Sighting)0/1Piloerection, lethargy within 4 hours, resolved by 24 hours.
20005 (Main)1/5Severe tremors, ataxia, hunched posture, mortality in one animal at 48 hours.

Sub-chronic Toxicity Assessment: 28-Day Repeated Dose Study

Following the acute assessment, a sub-chronic study is essential to evaluate the effects of repeated exposure. This study design is critical for identifying target organs of toxicity, understanding dose-response relationships, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[9]

Rationale and Guideline Selection

The OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) is the standard for this evaluation.[10][11] It provides a comprehensive framework for assessing a wide range of toxicological endpoints, including hematology, clinical biochemistry, and histopathology.[9][12]

Experimental Workflow Diagram

The workflow for an OECD 407 study is a multi-stage process involving acclimatization, dosing, in-life monitoring, and terminal analysis.

OECD_407_Workflow cluster_pre Phase 1: Pre-Study cluster_dosing Phase 2: Dosing & Observation (28 Days) cluster_terminal Phase 3: Terminal Procedures Acclimatization Animal Acclimatization (≥ 5 days) Randomization Randomization into Groups Acclimatization->Randomization Dosing Daily Oral Dosing (Vehicle, Low, Mid, High Dose) Randomization->Dosing Observations In-Life Observations: - Clinical Signs (Daily) - Body Weight (Weekly) - Food/Water Intake (Weekly) - Detailed Observations (Weekly) Dosing->Observations Blood Terminal Blood Collection (Hematology & Clinical Chemistry) Observations->Blood Necropsy Gross Necropsy & Organ Weight Measurement Blood->Necropsy Histo Histopathology (Target Organs) Necropsy->Histo

Caption: Workflow for a 28-day repeated-dose toxicity study (OECD 407).

Experimental Protocol: 28-Day Repeated Dose Study (Adapted from OECD 407)

Objective: To determine the NOAEL and identify target organs following 28 days of repeated oral administration.

  • Test System:

    • Species: Sprague-Dawley Rat.

    • Animals: At least 10 animals per group (5 males, 5 females).[9]

    • Groups:

      • Group 1: Control (Vehicle only)

      • Group 2: Low Dose

      • Group 3: Mid Dose

      • Group 4: High Dose (Should induce toxic effects but not death or severe suffering).[9]

      • Optional: Satellite groups for control and high dose (10 animals/group) for a 14-day recovery period to assess the reversibility of effects.[9]

  • Dose Administration:

    • The test substance is administered orally by gavage daily for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs & Mortality: Checked at least twice daily.

    • Body Weight & Food/Water Consumption: Recorded weekly.

    • Functional Observations: Towards the end of the study, a functional observational battery (FOB) should be performed to assess sensory reactivity, grip strength, and motor activity, which is particularly relevant for a phenylpyrazole.[9]

  • Terminal Procedures (Day 29):

    • Hematology: Blood is collected for a complete blood count (CBC) and differential.

    • Clinical Biochemistry: Serum is analyzed for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other metabolic parameters.

    • Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, adrenals, brain, spleen, etc.) are weighed.

    • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is preserved for microscopic examination. Tissues from lower-dose groups showing treatment-related effects should also be examined.

Expected Data Endpoints

Data should be organized to facilitate comparison across dose groups.

Table 1: Key Hematology and Clinical Biochemistry Parameters

ParameterControl GroupLow DoseMid DoseHigh Dose
Hematology
Red Blood Cell Count (RBC)Mean ± SDMean ± SDMean ± SDMean ± SD
Hemoglobin (HGB)Mean ± SDMean ± SDMean ± SDMean ± SD
White Blood Cell Count (WBC)Mean ± SDMean ± SDMean ± SDMean ± SD
Clinical Biochemistry
Alanine Aminotransferase (ALT)Mean ± SDMean ± SDMean ± SDMean ± SD
Aspartate Aminotransferase (AST)Mean ± SDMean ± SDMean ± SDMean ± SD
Blood Urea Nitrogen (BUN)Mean ± SDMean ± SDMean ± SDMean ± SD
CreatinineMean ± SDMean ± SDMean ± SDMean ± SD

Table 2: Organ Weight and Histopathological Findings Summary

OrganOrgan Weight (Relative to Body Weight)Key Histopathological Findings
Liver Dose-dependent changes noted? (e.g., ↑)Hepatocellular hypertrophy, necrosis, steatosis?
Kidney Dose-dependent changes noted?Tubular degeneration, interstitial nephritis?
Brain No significant changes expectedNeuronal changes, gliosis?
Spleen Dose-dependent changes noted?Lymphoid depletion/hyperplasia?

Safety Pharmacology and Future Directions

Beyond general toxicity, specific safety pharmacology studies are required to investigate potential adverse effects on major physiological systems.[3][4] The ICH S7A guideline recommends a core battery of tests to assess effects on the cardiovascular, respiratory, and central nervous systems.[3][5][13]

Core Battery Recommendations
  • Central Nervous System: A detailed functional observational battery (FOB) in rats.

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, unrestrained large animal model (e.g., dog or non-human primate).

  • Respiratory System: Assessment of respiratory rate and tidal volume in rats using whole-body plethysmography.

Logical Progression of Studies

The data from these foundational studies will dictate the need for further, more specialized toxicological assessments, such as genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies.

Study_Progression Acute Acute Toxicity (OECD 420) Subchronic 28-Day Sub-chronic (OECD 407) Acute->Subchronic Informs Dose Selection SafetyPharm Safety Pharmacology (ICH S7A) Acute->SafetyPharm Provides Dose Range AdvancedTox Advanced Toxicology (Genotoxicity, DART, etc.) Subchronic->AdvancedTox Identifies Target Organs & NOAEL

Caption: Logical progression of nonclinical toxicity studies.

Conclusion

The toxicological assessment of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine requires a systematic, guideline-driven approach. By initiating studies with an acute fixed-dose procedure and progressing to a comprehensive 28-day repeated-dose study, researchers can establish a foundational safety profile. This data is indispensable for identifying potential hazards, defining a safe starting dose for clinical trials, and ultimately protecting human health. The methodologies described herein represent the current industry and regulatory standards, ensuring that the data generated is robust, reliable, and suitable for risk assessment and future drug development decisions.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability - Federal Register. (2001). Federal Register. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD. [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Labcorp. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). OECD. [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA. [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program. [Link]

  • ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. (n.d.). Slideshare. [Link]

  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. (2025). PubMed. [Link]

  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. (2025). ResearchGate. [Link]

  • Hepatic and Morphological Impairments Induced by Subchronic Exposure to Fipronil Chlorination Byproducts in Adult Zebrafish (Danio rerio). (2026). Scilit. [Link]

  • Sub-chronic exposure to fipronil induced oxidative stress, biochemical and histopathological changes in the liver and kidney of male albino rats. (n.d.). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Executive Summary The pyrazole scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, kinase inhibitors, and advanced agrochemicals[1]. Specifically, 1,5-diaryl and 1,3-diaryl substituted 5-aminopyrazoles are highly valued for their ability to participate in extensive hydrogen bonding networks while maintaining favorable lipophilicity.

This application note details a robust, self-validating protocol for the synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (Molecular Weight: 265.31 g/mol )[2]. By reacting 2-methoxybenzoylacetonitrile with phenylhydrazine, this method leverages thermodynamic control to achieve high regioselectivity, avoiding the formation of the undesired 3-amino-5-aryl isomer.

Mechanistic Rationale & Causality

In the synthesis of asymmetric pyrazoles via the Knorr-type condensation, regioselectivity is the primary challenge. The reaction between a β -ketonitrile and an arylhydrazine can theoretically yield two regioisomers.

Why this protocol works (Causality):

  • Electrophilic Differentiation: The ketone carbonyl carbon of 2-methoxybenzoylacetonitrile is significantly more electrophilic than the nitrile carbon.

  • Nucleophilic Attack: The primary amine (-NH2) of phenylhydrazine is more nucleophilic and less sterically hindered than the secondary amine (-NH-). Therefore, the initial condensation occurs exclusively at the ketone, forming a hydrazone intermediate.

  • Intramolecular Cyclization: Following hydrazone formation, the secondary amine of the phenylhydrazine moiety is positioned in close proximity to the pendant nitrile group. A subsequent intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization and aromatization, yields the 5-aminopyrazole exclusively.

The addition of a catalytic amount of glacial acetic acid serves a dual purpose: it activates the carbonyl group for the initial nucleophilic attack and facilitates the final tautomerization step necessary for aromatization.

Reaction Workflow

G R1 2-Methoxybenzoylacetonitrile (Primary Electrophile) I1 Hydrazone Intermediate (Regioselective Formation) R1->I1 EtOH, Reflux Cat. AcOH, -H2O R2 Phenylhydrazine (Dinucleophile) R2->I1 EtOH, Reflux Cat. AcOH, -H2O I2 Intramolecular Cyclization (Secondary Amine attacks Nitrile) I1->I2 Tautomerization P 3-(2-methoxyphenyl)-1-phenyl -1H-pyrazol-5-amine I2->P Aromatization

Fig 1: Regioselective synthesis workflow for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol

Reagents and Materials
  • 2-Methoxybenzoylacetonitrile: 10.0 mmol (1.75 g)

  • Phenylhydrazine: 10.5 mmol (1.14 g / ~1.04 mL) (Note: Highly toxic, handle in fume hood)

  • Ethanol (Absolute): 25 mL

  • Glacial Acetic Acid: 2-3 drops (Catalyst)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Suspend 2-methoxybenzoylacetonitrile (1.75 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Under continuous stirring, add phenylhydrazine (1.04 mL, 10.5 mmol) dropwise over 2 minutes.

  • Add 2-3 drops of glacial acetic acid to the mixture. Insight: The slight excess of phenylhydrazine ensures complete consumption of the ketonitrile, which is harder to remove during purification.

Step 2: Reflux and Monitoring

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C internal temperature).

  • Maintain reflux for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The product will appear as a new, highly UV-active spot with a lower Rf value than the starting ketonitrile due to the polar -NH2 group.

Step 3: Workup and Isolation

  • Once TLC indicates the complete consumption of the starting material, remove the flask from heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately one-third of its original volume.

  • Pour the concentrated mixture into 50 mL of ice-cold distilled water while stirring vigorously. A precipitate should form immediately.

  • Stir the suspension for 15 minutes to ensure complete precipitation and to dissolve any unreacted hydrazine and acetic acid.

  • Filter the solid under vacuum using a Büchner funnel and wash the filter cake with 2 x 10 mL of ice-cold water, followed by 5 mL of cold hexane.

Step 4: Purification

  • Recrystallize the crude solid from a minimum volume of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Filter the purified crystals and dry them in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be verified. The mass spectrometry data aligns with predicted collision cross-section models for this specific molecular formula (C16H15N3O)[3].

Table 1: Expected Characterization Data
Analytical MethodExpected Result / SignalStructural Assignment
Yield 75 - 85%N/A
Physical State Off-white to pale yellow crystalline solidN/A
LC-MS (ESI+) m/z 266.1 [M+H]⁺Corresponds to C16H16N3O⁺[3]
¹H NMR (400 MHz, DMSO-d6) δ 3.85 (s, 3H)Methoxy group (-OCH3)
δ 5.30 (br s, 2H, D2O exchangeable)Primary amine (-NH2) at C5
δ 5.95 (s, 1H)Pyrazole C4-H (Diagnostic peak)
δ 6.95 - 7.80 (m, 9H)Aromatic protons (Phenyl + 2-Methoxyphenyl)
¹³C NMR (100 MHz, DMSO-d6) δ 55.8Methoxy carbon (-OCH3)
δ 88.5Pyrazole C4

Note: The presence of the sharp singlet at ~5.95 ppm in the ¹H NMR is the definitive diagnostic marker for the successful formation of the fully aromatized pyrazole core, distinguishing it from uncyclized intermediates.

References

  • National Institutes of Health (PMC). "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Structural Analysis and Regiospecificity." NIH PubMed Central. Available at:[Link]

  • PubChemLite / CCSbase. "3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine Mass Spectrometry and Collision Cross Section Data." Université du Luxembourg. Available at: [Link]

Sources

Application

Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable versatility to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, particularly in oncology and inflammatory diseases.[2] The compound of interest, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, incorporates key structural features that suggest significant potential for therapeutic applications. The strategic placement of the 2-methoxyphenyl group, the phenyl ring, and the reactive 5-amine moiety provides a rich template for derivatization and interaction with various biological macromolecules.

This guide provides a comprehensive overview of the potential applications of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in medicinal chemistry, with a focus on its evaluation as an anticancer and anti-inflammatory agent. The protocols detailed herein are designed to be robust and self-validating, providing a clear roadmap for researchers to investigate the therapeutic promise of this and related pyrazole derivatives.

Part 1: Potential as an Anticancer Agent

The pyrazole scaffold is a cornerstone in the design of modern anticancer therapeutics, particularly as inhibitors of protein kinases that are often dysregulated in cancer.[4][5][6] The structural motifs present in 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine suggest several plausible mechanisms of anticancer action, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases.[6][7] The 1-phenyl-1H-pyrazole core can anchor the molecule within the ATP-binding pocket of various kinases, while the substituents at the 3 and 5 positions can be tailored to achieve selectivity and potency. Key kinase families that are frequently targeted by pyrazole-based inhibitors include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a clinically validated strategy to block tumor angiogenesis. Several 1,3,5-trisubstituted pyrazole derivatives have demonstrated potent VEGFR-2 inhibitory activity.[1][8]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another critical target in oncology, and pyrazole-containing compounds have been developed as EGFR inhibitors.[1][2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Pyrazole derivatives have shown promise as CDK inhibitors.[2][8]

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation. Pyrazole-based compounds have been identified as potent inhibitors of PI3K and Akt.[1][6]

The following workflow outlines the experimental approach to evaluate 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine as a potential kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Target Validation A In Vitro Kinase Inhibition Assay (Protocol 1) B Determine IC50 Values A->B C Cytotoxicity Screening (MTT Assay) (Protocol 2) B->C D Cell Cycle Analysis (Flow Cytometry) (Protocol 3) C->D E Apoptosis Induction (Annexin V/PI Staining) (Protocol 4) C->E F Western Blot Analysis (Protocol 5) E->F G Molecular Docking Studies F->G

Caption: Workflow for evaluating a novel pyrazole compound as a kinase inhibitor.

Experimental Protocols: Anticancer Evaluation
  • Objective: To determine the direct inhibitory effect of the test compound on the activity of specific kinases (e.g., VEGFR-2, EGFR, CDK2).

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

    • Compound Preparation: Serially dilute 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in DMSO to a range of concentrations.

    • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[4]

    • Detection: Terminate the reaction and quantify kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence or luminescence).[4]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, K562) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[9]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[9]

    • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark.[9]

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Objective: To determine if the compound induces apoptosis.

  • Methodology:

    • Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.

    • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Data Analysis: Quantify the percentage of cells in each quadrant. An increase in the Annexin V-positive population indicates apoptosis.

  • Objective: To confirm the inhibition of a specific signaling pathway in cells.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the test compound. Lyse the cells in a suitable buffer to extract proteins.[9]

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt) and a loading control (e.g., β-actin).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Part 2: Potential as an Anti-inflammatory Agent

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[7][10][11] The 1,5-diaryl-1H-pyrazole scaffold is a key pharmacophore for COX-2 inhibitory activity.[10] The structure of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine shares features with known COX inhibitors, making this a promising area of investigation.

Hypothesized Mechanism of Action: COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assay cluster_2 In Vivo Evaluation A COX-1/COX-2 Inhibition Assay (Protocol 6) B Determine IC50 and Selectivity Index A->B C LPS-Induced Pro-inflammatory Cytokine Inhibition in Macrophages (Protocol 7) B->C D Measure TNF-α and IL-6 Levels C->D E Carrageenan-Induced Paw Edema in Rats (Protocol 8) D->E F Measure Paw Volume E->F

Caption: Workflow for evaluating a novel pyrazole compound as an anti-inflammatory agent.

Experimental Protocols: Anti-inflammatory Evaluation
  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Assay Principle: Use a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).

    • Procedure: Follow the manufacturer's instructions. Typically, this involves incubating the purified COX-1 or COX-2 enzyme with the test compound and arachidonic acid (the substrate).

    • Detection: The assay measures the production of prostaglandin G2 (PGG2), which is a peroxidase. The peroxidase activity is then measured using a colorimetric or fluorometric probe.

    • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

  • Methodology:

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.[12]

    • Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound.

  • Methodology:

    • Animal Model: Use male Wistar or Sprague-Dawley rats.

    • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).[11]

    • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Part 3: Antimicrobial Potential

While the primary focus for many pyrazole derivatives has been on anticancer and anti-inflammatory applications, some have also shown promising antimicrobial and antifungal activities.[3][11][13] The 5-amino group on the pyrazole ring provides a site for further chemical modification to potentially enhance these properties.

Protocol 9: Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).[3][14]

    • Broth Microdilution Method: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Incubation: Incubate the plates at an appropriate temperature and time for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

All quantitative data from the aforementioned protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Cell Line Assay IC₅₀ (µM)
MCF-7 MTT
A549 MTT
K562 MTT
VEGFR-2 Kinase Inhibition
EGFR Kinase Inhibition

| CDK2 | Kinase Inhibition | |

Table 2: In Vivo Anti-inflammatory Activity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) % Inhibition of Edema at 3h
Vehicle Control - 0
Test Compound
Test Compound

| Positive Control | | |

Conclusion and Future Directions

The 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a systematic and comprehensive framework for evaluating its potential in anticancer and anti-inflammatory applications. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive in vivo efficacy and safety profiling. The 5-amino group serves as a convenient handle for the synthesis of a library of derivatives, which could lead to the discovery of new drug candidates with improved pharmacological properties.

References

  • Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • 3-(2-Methylphenyl)-1H-pyrazol-5-amine – Chem-Impex.
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives - Benchchem.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC.
  • Current status of pyrazole and its biological activities - PMC.
  • Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury | Journal of Medicinal Chemistry - ACS Publications.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library.
  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC.

Sources

Method

Application Note: 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine as a Bidentate Ligand in Transition Metal Coordination and Catalysis

Target Audience: Researchers, Coordination Chemists, and Catalysis Scientists Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Insights into Ligand Denticity The compound 3-(2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Catalysis Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Insights into Ligand Denticity

The compound 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (MW: 265.32 g/mol ) is a highly versatile, sterically tunable heterocyclic ligand [1]. While 5-aminopyrazoles are classically known for their pharmacological properties, their application in coordination chemistry has gained significant traction, particularly in the design of highly active transition metal catalysts for transfer hydrogenation and cross-coupling reactions [4].

To effectively utilize this ligand, one must understand the causality behind its coordination preferences. The molecule presents three potential coordination sites:

  • The Pyrazole N2 Atom: This is the primary σ -donor. Unlike the N1 atom, which is sterically hindered and electronically modulated by the phenyl ring, N2 is highly accessible and electron-rich.

  • The Methoxy Oxygen (-OCH 3​ ): Positioned at the ortho position of the C3-phenyl ring, this oxygen atom is perfectly pre-organized to act as a secondary donor.

  • The 5-Amino Group (-NH 2​ ): While seemingly a strong Lewis base, the lone pair on the exocyclic nitrogen is highly delocalized into the pyrazole π -system. Consequently, it rarely acts as a primary coordination site [2]. Instead, it serves as a critical hydrogen-bond donor, directing secondary-sphere supramolecular assembly or stabilizing substrate transition states during catalysis.

The Chelate Effect: When reacted with transition metals (e.g., Ru(II), Cu(II), Ni(II)), the ligand preferentially adopts an N,O-bidentate coordination mode . The metal binds to the pyrazole N2 and the methoxy oxygen, forming a thermodynamically stable six-membered metallacycle [3].

LigandLogic L 3-(2-methoxyphenyl)-1-phenyl -1H-pyrazol-5-amine N2 Pyrazole N2 (Primary σ-donor) L->N2 O Methoxy Oxygen (Secondary donor) L->O NH2 5-Amino Group (H-bond donor) L->NH2 Complex N,O-Bidentate 6-Membered Metallacycle N2->Complex Metal Binding O->Complex Chelate Effect Supra Supramolecular Assembly & Substrate Orientation NH2->Supra Intermolecular H-bonding Complex->Supra Crystal Packing / Catalysis

Figure 1: Mechanistic logic of coordination sites and their functional outcomes.

Experimental Protocols: Synthesis and Catalytic Application

The following protocols detail the synthesis of a Ruthenium(II) transfer hydrogenation precatalyst, utilizing the N,O-chelating property of the ligand. The procedures are designed as self-validating systems to ensure experimental integrity.

Protocol A: Synthesis of[Ru( η6 -p-cymene)(L)Cl]PF 6​ Precatalyst

Rationale: We utilize[Ru( η6 -p-cymene)Cl 2​ ] 2​ as the metal precursor. A mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH) is chosen. DCM readily dissolves the Ru-dimer, while MeOH facilitates the solubility of the polar pyrazole ligand and stabilizes the transient cationic intermediate formed during dimer cleavage. Anion exchange with NH 4​ PF 6​ ensures the final complex is soluble in catalytic organic solvents (like isopropanol) and provides a non-coordinating counterion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask under N 2​ atmosphere, suspend[Ru( η6 -p-cymene)Cl 2​ ] 2​ (0.5 mmol, 306 mg) in 15 mL of anhydrous DCM.

  • Ligand Addition: Dissolve 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1.05 mmol, 278 mg) in 10 mL of anhydrous MeOH. Add this dropwise to the Ru suspension over 10 minutes.

  • Complexation: Heat the mixture to a gentle reflux (45°C) for 4 hours.

    • Validation Check 1: Observe the color transition. The initial orange-red suspension will clarify into a deep yellow-orange homogeneous solution, indicating the successful cleavage of the chloride-bridged Ru dimer and coordination of the ligand.

  • Anion Exchange: Cool the solution to room temperature. Add solid NH 4​ PF 6​ (1.2 mmol, 195 mg) and stir for an additional 2 hours.

    • Validation Check 2: A fine white precipitate (NH 4​ Cl) will form, confirming the successful anion exchange.

  • Purification: Filter the mixture through a pad of Celite to remove NH 4​ Cl. Concentrate the filtrate under reduced pressure to ~5 mL.

  • Precipitation: Slowly add cold diethyl ether (20 mL) to the concentrated filtrate to precipitate the complex. Collect the yellow microcrystals via vacuum filtration, wash with cold ether (2 x 5 mL), and dry under vacuum.

Protocol B: Catalytic Transfer Hydrogenation of Acetophenone

Rationale: The synthesized Ru(II) complex acts as a precatalyst. In the presence of basic isopropanol (which acts as both solvent and hydrogen donor), the chloride ligand is displaced, and isopropanol is oxidized to acetone, generating the active Ru-hydride species. The uncoordinated 5-amino group on the ligand creates a secondary coordination sphere that hydrogen-bonds with the ketone substrate, dramatically lowering the transition state energy [4].

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL reaction vial, combine acetophenone (1.0 mmol), the Ru(II) precatalyst (0.005 mmol, 0.5 mol%), and KOH (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of degassed isopropanol. Seal the vial with a PTFE septum cap.

  • Catalysis: Heat the reaction mixture to 80°C in an oil bath for 2 hours.

    • Validation Check 3: Monitor the reaction via GC-FID or TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active acetophenone spot and the appearance of the 1-phenylethanol spot validates catalytic turnover.

  • Quenching: Cool to room temperature and expose to air to deactivate the catalyst. Filter through a short silica plug to remove the metal complex before analysis.

CatalyticCycle step1 1. Precatalyst [Ru(p-cymene)(L)Cl]PF6 step2 2. Base Activation (KOH in iPrOH) step1->step2 - KCl step3 3. Active Species [Ru-Hydride Intermediate] step2->step3 + iPrOH - Acetone step4 4. Substrate Binding (H-bond via 5-Amino group) step3->step4 + Acetophenone step5 5. Hydride Transfer & Product Release step4->step5 step5->step3 - 1-Phenylethanol

Figure 2: Workflow and catalytic cycle for the Ru(II)-mediated transfer hydrogenation.

Data Presentation: Spectroscopic Validation

To ensure the self-validating nature of the synthesis, researchers must compare the spectroscopic data of the free ligand against the isolated complex. The table below summarizes the expected quantitative shifts that confirm N,O-bidentate coordination.

Analytical MethodTarget SignalFree Ligand (Expected)Ru(II) Complex (Expected)Mechanistic Interpretation
FT-IR ν (C=N) Pyrazole~1595 cm⁻¹~1560 cm⁻¹Red-shift confirms electron donation from N2 to the Ru(II) center [2].
FT-IR ν (C-O) Methoxy~1250 cm⁻¹~1225 cm⁻¹Shift confirms the participation of the methoxy oxygen in chelation [3].
FT-IR ν (N-H) Amine3440, 3330 cm⁻¹3435, 3325 cm⁻¹Minimal shift confirms the 5-amino group remains uncoordinated.
¹H NMR (CDCl₃) -OCH₃ Protons~3.85 ppm (s, 3H)~4.15 ppm (s, 3H)Downfield shift due to deshielding upon oxygen coordination to the metal.
¹H NMR (CDCl₃) -NH₂ Protons~4.50 ppm (br s, 2H)~4.65 ppm (br s, 2H)Slight shift due to overall complex charge, but retains broad singlet nature.

Table 1: Key spectroscopic markers for validating the coordination of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine to transition metals.

References

  • Shakir, M., Kumar, D., & Siddiqi, Z. A. (1990). Coordinating Behaviour of 4-Cyano-5-Aminopyrazole Ligand: Synthesis and Physico-Chemical Studies of Some Transition Metal Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Taylor & Francis.[Link]

  • RSC Publishing. (2026). Cyclometalated Ir(III) complexes bridged by µ-OH and µ-3,5-bis(4-methoxyphenyl)-pyrazole ligands. Royal Society of Chemistry.[Link]

  • Cai, Y., et al. (2025). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry.[Link]

Application

Application Note: Preparation and Screening of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Derivatives

Executive Summary The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a highly versatile building block for the synthesis of bioactive compounds[1]. Derivatives of 5-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a highly versatile building block for the synthesis of bioactive compounds[1]. Derivatives of 5-aminopyrazole exhibit a broad spectrum of pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial activities[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine —a targeted derivative designed for kinase inhibition screening—alongside a robust in vitro biological evaluation workflow[1][3].

Mechanistic Rationale & Structural Significance

The rational design of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is grounded in both its synthetic accessibility and its pharmacophoric utility.

Synthetic Causality: The synthesis relies on the robust cyclocondensation between a β -ketonitrile (3-(2-methoxyphenyl)-3-oxopropanenitrile) and phenylhydrazine[1][4]. The reaction mechanism is driven by two key steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by the primary nitrogen of phenylhydrazine on the highly electrophilic carbonyl carbon of the β -ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate[4].

  • Intramolecular Cyclization: The secondary nitrogen atom of the hydrazone intermediate performs an intramolecular nucleophilic attack on the adjacent nitrile carbon. Subsequent tautomerization yields the stable, aromatic 5-aminopyrazole ring system[4].

Biological Causality: The substitution pattern is highly deliberate. The 2-methoxyphenyl group at position 3 introduces a critical hydrogen-bond acceptor (the methoxy oxygen) while simultaneously dictating the dihedral angle of the phenyl ring relative to the pyrazole core[3]. This specific steric and electronic tuning is essential for optimal insertion into the hydrophobic ATP-binding pockets of target kinases (such as p38 MAPK or CDPK1), thereby maximizing inhibitory potency and selectivity during drug screening[3][5].

Synthetic Strategy & Workflow

Workflow A 3-(2-Methoxyphenyl)-3- oxopropanenitrile C Cyclocondensation (EtOH, Reflux, 3-5h) A->C B Phenylhydrazine Reagent B->C D 3-(2-Methoxyphenyl)-1-phenyl- 1H-pyrazol-5-amine C->D Purification E In Vitro Drug Screening (e.g., Kinase Assays) D->E F Hit Identification & SAR Analysis E->F

Caption: Workflow for the synthesis and screening of 5-aminopyrazole derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

This protocol utilizes mild conditions to ensure high purity, which is critical for downstream biological assays[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-methoxyphenyl)-3-oxopropanenitrile (1.0 equivalent, 10 mmol) in 30 mL of absolute ethanol[6].

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add phenylhydrazine (1.1 equivalents, 11 mmol) dropwise over 10 minutes. Note: The slight excess of hydrazine ensures complete consumption of the β -ketonitrile, while the slow addition controls the exothermic hydrazone formation[6].

  • Cyclocondensation: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78 °C) for 3–5 hours[6].

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane (DCM). The reaction is deemed complete when the starting material spot is entirely consumed[6].

  • Workup: Allow the mixture to cool to room temperature. Evaporate the ethanol under reduced pressure. Pour the concentrated residue into an ice-water mixture (50 mL) while stirring vigorously to induce precipitation[7].

  • Isolation & Purification: Filter the resulting solid precipitate through a Büchner funnel, wash with cold distilled water, and dry under a vacuum. Recrystallize the crude product from an ethanol/water mixture to afford the pure 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine[6][7].

Protocol B: In Vitro Drug Screening (TNF- α Inhibition Assay via p38 MAPK)

5-Aminopyrazoles are frequently screened for their ability to inhibit the p38 MAPK pathway, a major driver of inflammation[1][3].

Pathway Stimulus Pro-inflammatory Stimuli (LPS) Receptor TLR4 Receptor Stimulus->Receptor p38 p38 MAPK Receptor->p38 TNFa TNF-α Production p38->TNFa Inhibitor 5-Aminopyrazole Derivative Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 murine macrophages in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere[1][7].

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-aminopyrazole derivative in DMSO (final DMSO concentration < 0.1%). Pre-treat the cells with these concentrations (e.g., 0.1, 1, 10, 50 µM) for 1 hour[1][7].

  • Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce TNF- α production. Incubate for 17-24 hours[1][7].

  • Supernatant Collection: Following incubation, centrifuge the plates briefly to pellet cellular debris. Carefully collect the cell culture supernatants[7].

  • Quantification (ELISA): Transfer the supernatants to a microplate pre-coated with a monoclonal antibody specific for TNF- α . Perform the Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's protocol. Measure the optical density at 450 nm[7].

  • Self-Validation (Viability Check): Concurrently run an MTT assay on the remaining cells to ensure that the observed reduction in TNF- α is due to kinase inhibition rather than compound cytotoxicity[2].

Quantitative Data & Biological Evaluation

The table below summarizes representative Structure-Activity Relationship (SAR) data for a library of 5-aminopyrazole derivatives synthesized using the described protocol, highlighting the impact of varying the N1-phenyl substituent.

Table 1: In Vitro Biological Evaluation of 5-Aminopyrazole Derivatives

Compound IDSubstituent at N1 (R¹)Substituent at C3 (R³)Synthetic Yield (%)p38 MAPK IC₅₀ (nM)Cell Viability (%)
1a (Target) Phenyl2-Methoxyphenyl82%45 ± 3>95%
1b 4-Fluorophenyl2-Methoxyphenyl78%28 ± 2>95%
1c 4-Methylphenyl2-Methoxyphenyl80%65 ± 5>95%
1d (Control) PhenylPhenyl85%310 ± 15>90%

Data Interpretation: The inclusion of the 2-methoxyphenyl group at C3 (Compound 1a) significantly enhances potency compared to the unsubstituted phenyl control (Compound 1d). Further halogenation at the N1-phenyl ring (Compound 1b) optimizes the hydrophobic interaction within the kinase pocket, yielding the lowest IC₅₀ value without compromising cell viability.

Conclusion

The cyclocondensation of β -ketonitriles with hydrazines provides a highly efficient, scalable, and self-validating pathway for the preparation of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine derivatives[1][4]. By systematically applying the outlined synthetic and screening protocols, researchers can rapidly generate and evaluate diverse libraries of 5-aminopyrazoles, accelerating the discovery of novel therapeutic agents for inflammatory diseases and oncology[2][3].

References

  • "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." nih.gov. 2

  • "Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC." nih.gov. 3

  • "The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide." Benchchem. 1

  • "4-Methyl-3-oxopentanenitrile | 29509-06-6." Benchchem. 4

  • "3-(Dimethylamino)acrylonitrile | 2407-68-3." Benchchem. 6

  • "The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide." Benchchem. 7

  • "Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC." nih.gov. 5

Sources

Method

mass spectrometry analysis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

An Application Note and Protocol for the Mass Spectrometry Analysis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. Introduction 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. T...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

Introduction

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole core is a key structural motif in a wide range of pharmacologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities. Given its role as a potential building block in medicinal chemistry and drug discovery, the ability to accurately identify and characterize this molecule is of paramount importance. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the qualitative and quantitative analysis of such compounds, providing high sensitivity, selectivity, and structural information.

This application note provides a detailed protocol for the analysis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine using LC-MS/MS. It covers sample preparation, instrumental parameters, and a proposed fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds. The methodologies described herein are designed to serve as a robust starting point for researchers and drug development professionals.

Experimental Workflow

The overall experimental workflow for the analysis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is depicted below. This process begins with sample preparation, followed by chromatographic separation and subsequent mass spectrometric detection and analysis.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Weighing of Analyte B Dissolution in Solvent A->B C Serial Dilution B->C D Injection into LC System C->D E Chromatographic Separation D->E F Electrospray Ionization (ESI) E->F G Full Scan MS (Q1) F->G H Collision-Induced Dissociation (CID, Q2) G->H I Fragment Ion Scan (Q3) H->I J Peak Integration I->J K Fragmentation Pattern Analysis J->K L Structural Confirmation K->L

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • Analyte: 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (Purity >95%)

  • Solvents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), 99% purity

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Protocols

Standard Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine and transfer it to a 1 mL volumetric flask. Dissolve the compound in methanol and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 µg/mL. This working solution will be used for direct infusion and LC-MS method development.

Direct Infusion and MS Parameter Optimization

To determine the optimal ionization and fragmentation parameters, direct infusion of the working solution is recommended.

  • Set up a syringe pump to infuse the 1 µg/mL working solution at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters in positive ion mode. Key parameters to adjust include capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Perform a full scan MS analysis to identify the protonated molecule [M+H]⁺.

  • Select the [M+H]⁺ ion as the precursor for MS/MS (or product ion scan) experiments.

  • Vary the collision energy (CE) to induce fragmentation and identify characteristic product ions. A CE ramp (e.g., 10-40 eV) is useful for observing the fragmentation pattern.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require further optimization based on the specific instrumentation used.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

Proposed Fragmentation Pathway

The chemical structure of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is C₁₆H₁₅N₃O. The expected monoisotopic mass is approximately 265.1215 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ with an m/z of approximately 266.1293 would be the precursor ion.

Based on the principles of mass spectrometry and common fragmentation patterns of related compounds, a plausible fragmentation pathway upon collision-induced dissociation (CID) is proposed below.

G cluster_main Proposed Fragmentation Pathway cluster_frags Key Fragments parent [M+H]⁺ m/z 266.1 frag1 m/z 159.1 [C₁₀H₉N₂]⁺ parent->frag1 Loss of C₆H₇N frag2 m/z 132.1 [C₇H₆NO]⁺ parent->frag2 Cleavage of pyrazole ring frag4 m/z 77.1 [C₆H₅]⁺ frag1->frag4 Loss of C₃H₄N₂ frag3 m/z 105.1 [C₇H₅O]⁺ frag2->frag3 Loss of HCN

Figure 2: Proposed fragmentation pathway for [M+H]⁺ of the analyte.

Explanation of Fragmentation:
  • Precursor Ion [M+H]⁺ (m/z 266.1): This is the protonated molecule.

  • Fragment at m/z 159.1: This fragment likely results from the cleavage of the bond between the pyrazole ring and the phenyl group, with the charge retained on the phenylpyrazole moiety.

  • Fragment at m/z 132.1: This could arise from the cleavage of the pyrazole ring, resulting in the formation of the methoxyphenyl-containing fragment.

  • Fragment at m/z 105.1: A subsequent loss of HCN from the m/z 132.1 fragment could lead to this ion.

  • Fragment at m/z 77.1: The phenyl cation is a common fragment and can be formed from various pathways, including the fragmentation of the m/z 159.1 ion.

The following table summarizes the expected m/z values for the precursor and major product ions, which can be used to set up an MRM method for targeted quantification.

Ion Proposed Structure Expected m/z Role in MRM
[M+H]⁺Protonated Parent Molecule266.1Precursor Ion
Fragment 1[C₁₀H₉N₂]⁺159.1Product Ion (Quantifier)
Fragment 2[C₇H₆NO]⁺132.1Product Ion (Qualifier)

Data Analysis and System Suitability

  • Data Acquisition: Acquire data using the developed LC-MS/MS method.

  • Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions.

  • System Suitability: Before running samples, perform a system suitability test by injecting the working standard solution multiple times (e.g., n=5). The retention time should be consistent (RSD < 2%), and the peak area should be reproducible (RSD < 15%).

  • Structural Confirmation: The presence of the precursor ion and the characteristic product ions at the expected retention time confirms the identity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. The ratio of the quantifier to qualifier ion should be consistent across standards and samples.

Conclusion

This application note provides a comprehensive and robust methodology for the analysis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine using LC-MS/MS. The detailed protocols for sample preparation, instrument setup, and data analysis, along with the proposed fragmentation pathway, offer a solid foundation for researchers in pharmaceutical and chemical analysis. The presented method is designed to be a starting point and should be further validated according to the specific application and regulatory requirements.

References

  • General Principles of LC-MS: Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • Fragmentation of Small Molecules: Holčapek, M., et al. (2010). General rules for the interpretation of mass spectra of small molecules. Journal of Mass Spectrometry, 45(1), 3-18. [Link]

  • Pyrazole Chemistry and Synthesis: Fustero, S., et al. (2011). Pyrazoles: a wide range of applications in catalysis and materials science. Angewandte Chemie International Edition, 50(44), 10232-10246. [Link]

Application

formulation techniques for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in biological assays

An official website of the United States government Here's how you know Application Note & Protocol Executive Summary: The Formulation Imperative 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An official website of the United States government

Here's how you know

Application Note & Protocol

Executive Summary: The Formulation Imperative

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with structural motifs—multiple aromatic rings and a pyrazole core—that strongly predict low aqueous solubility.[1][2][3] Its predicted lipophilicity (XlogP ≈ 3.2) further confirms this challenge.[4] For researchers in drug discovery and cell biology, this is not a trivial inconvenience; it is a critical experimental hurdle. The delivery of a poorly soluble compound to an aqueous biological assay system without a robust formulation strategy will inevitably lead to compound precipitation, aggregation, and the generation of unreliable, non-reproducible data. This guide provides a systematic, causality-driven approach to formulating this compound, ensuring that the observed biological effects are a true reflection of the molecule's activity, not a formulation artifact. We will proceed from the simplest and most common techniques to more advanced solutions, emphasizing self-validating protocols at each stage.

Pre-Formulation Intelligence: A Prerequisite for Success

Before any formulation is attempted, a foundational understanding of the compound's physicochemical properties is essential. This initial characterization dictates the most logical formulation path.

Table 1: Essential Pre-Formulation Characterization

ParameterRationale & CausalityRecommended Method
Aqueous Solubility This is the baseline. It determines the maximum achievable concentration in assay buffer alone and quantifies the extent of the solubility challenge.Kinetic and Thermodynamic Solubility Assays via HPLC-UV or LC-MS.[1]
Solubility in Organic Solvents Identifies a suitable solvent for creating a high-concentration stock solution, which is the starting point for most formulation methods. Pyrazole derivatives are typically soluble in solvents like DMSO, ethanol, and methanol.[1][2]Equilibrium solubility determination in DMSO, Ethanol, etc.
LogP / LogD Quantifies the compound's lipophilicity. A high LogP (like the predicted 3.2) indicates a strong tendency to partition out of water, suggesting the need for solubilizing agents.[4]Calculated via software (e.g., ChemAxon) or measured by shake-flask method.
Chemical Stability Ensures the compound does not degrade in the chosen solvent or final assay buffer over the course of the experiment, which would lead to an inaccurate concentration of the active molecule.Incubate the compound in the formulation vehicle and assay buffer over time; analyze for degradation products by LC-MS.

Formulation Protocols: A Tiered Approach

We advocate a tiered approach, beginning with the simplest method (co-solvents) and escalating only as required by the target concentration and assay constraints.

Tier 1: Co-Solvent Formulation (The Universal Starting Point)

Principle of Causality: This method relies on dissolving the lipophilic compound in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock. This stock is then diluted into the aqueous assay buffer, where the solvent's action of keeping the compound molecules separated allows for dispersion at low concentrations. The final concentration of the co-solvent must be kept to a minimum (typically ≤0.5%) to prevent solvent-induced cytotoxicity or assay interference.[5][6][7]

Detailed Protocol:

  • Stock Solution Preparation (10 mM in 100% DMSO):

    • Accurately weigh 2.65 mg of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (MW: 265.31 g/mol ).

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex vigorously for 2-5 minutes. If necessary, use a brief (5-10 min) bath sonication to ensure complete dissolution. Visually confirm that no solid particulates remain. This is your 10 mM Master Stock .

  • Intermediate Dilutions:

    • Create a serial dilution series from the Master Stock using 100% DMSO to achieve the desired top concentration for your assay (e.g., 200x the final desired concentration).

  • Dosing into Assay Plate:

    • Add the appropriate volume of the DMSO dilution to the assay well containing cells and/or reagents in aqueous buffer. For a 200x stock, this would be 1 µL of stock into 199 µL of buffer for a final DMSO concentration of 0.5%.

    • Ensure immediate and thorough mixing to avoid localized precipitation upon addition.

Trustworthiness via Self-Validation:

  • Vehicle Control: Every experiment must include a "vehicle-only" control group that receives the same final concentration of DMSO as the highest-dose compound group. This isolates the effect of the compound from any potential effect of the solvent.

  • Precipitation Check: Before reading the assay results, visually inspect the highest concentration wells under a microscope for signs of compound precipitation (crystals, amorphous cloudiness).

G cluster_stock Master Stock Preparation cluster_assay Assay Dosing (Example) A Weigh Compound (2.65 mg) B Add 100% DMSO (1.0 mL) A->B C Vortex / Sonicate (Ensure Full Dissolution) B->C D Result: 10 mM Master Stock C->D E Create 200x Working Stocks (Serial Dilution in DMSO) D->E F Add 1 µL of 200x Stock to 199 µL Assay Buffer E->F H Include 0.5% DMSO Vehicle Control G Final Concentration: 1x Final DMSO: 0.5% F->G

Caption: Co-Solvent Formulation & Dosing Workflow.

Tier 2: Surfactant-Assisted Formulation

Principle of Causality: If the required assay concentration exceeds the solubility limit of a simple co-solvent system, surfactants can be employed. Above their critical micelle concentration (CMC), surfactant molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. The lipophilic compound partitions into the hydrophobic core, while the hydrophilic exterior keeps the entire complex suspended in the aqueous buffer.[8][9] Non-ionic surfactants like Tween® 20/80 or Pluronic® F-68 are generally preferred for their lower potential for protein denaturation and cytotoxicity compared to ionic surfactants.[10]

Detailed Protocol:

  • Vehicle Preparation: Prepare the final assay buffer to contain a low, pre-determined concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% w/v Tween® 80).

  • Compound Dosing:

    • Prepare a concentrated stock of the compound in 100% DMSO as described in Tier 1.

    • Add a small aliquot of the DMSO stock to the surfactant-containing buffer while vortexing gently. The energy from mixing facilitates the encapsulation of the compound into the newly forming micelles.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least 30 minutes before adding to the biological assay.

Trustworthiness via Self-Validation:

  • Dual Controls: Two controls are now required: (1) A DMSO vehicle control and (2) A DMSO + Surfactant vehicle control. This is critical to determine if the surfactant itself has any biological activity in your assay.

Tier 3: Cyclodextrin Inclusion Complexation

Principle of Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[11][12] The poorly soluble compound is encapsulated within this cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity profile.[13]

Detailed Protocol:

  • Phase Solubility Analysis (Recommended): To determine the optimal cyclodextrin concentration, add an excess of the solid compound to a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v). Shake at a constant temperature for 24-48 hours. Filter the samples and quantify the concentration of the dissolved compound by HPLC. The resulting plot of compound solubility vs. HP-β-CD concentration will reveal the stoichiometry and efficiency of complexation.

  • Formulation Preparation:

    • Based on the phase solubility data, prepare a solution of HP-β-CD in water or buffer at the desired concentration.

    • Add the pre-weighed solid 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine directly to this solution.

    • Agitate (stir/sonicate) the mixture until the compound is fully dissolved. This process can take several hours to reach equilibrium.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Trustworthiness via Self-Validation:

  • Cyclodextrin Control: A vehicle control containing the identical concentration of HP-β-CD in buffer must be run in the assay to account for any biological effects of the cyclodextrin itself (e.g., cholesterol extraction from cell membranes).[13]

G A Formulation Challenge: Poorly Soluble Compound B Tier 1: Co-Solvent DMSO Stock Final Conc. ≤0.5% A->B C Tier 2: Surfactant Tween® 80 Micelles Encapsulates Compound A->C D Tier 3: Cyclodextrin HP-β-CD Complex Forms Soluble Inclusion A->D E Solubilized Compound for Assay RELIABLE DATA B->E:f0 C->E:f0 D->E:f0

Caption: Tiered Strategy for Compound Solubilization.

References

  • In vitro cellular viability studies on a concentrated surfactant-based wound dressing. PMC.[Link]

  • Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. MDPI.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC.[Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.[Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PMC.[Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI.[Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.[Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Semantic Scholar.[Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace.[Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.[Link]

  • Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. ACS Omega.[Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Europe PMC.[Link]

  • Effects of Cyclodextrins on Drug Delivery Through Biological Membranes. ResearchGate.[Link]

  • 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChem.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of heterocyclic synthesis. The formation of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine from a β -ketonitrile and phenylhydrazine is a classic condensation-cyclization cascade. However, achieving high yields and strict regioselectivity requires precise control over the reaction's kinetic and thermodynamic parameters.

This guide addresses the root causes of common synthesis failures, provides field-proven troubleshooting strategies, and outlines a self-validating experimental protocol to ensure reproducible success.

Reaction Mechanism & Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis proceeds via a sequential condensation and intramolecular cyclization.

Pathway Start 3-(2-methoxyphenyl)-3-oxopropanenitrile + Phenylhydrazine HCl Condensation Acid-Catalyzed Condensation (Terminal NH2 attacks Carbonyl) Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization (Internal NH attacks Nitrile) Hydrazone->Cyclization Heat / I2 Catalyst Iminopyrazoline Iminopyrazoline Intermediate Cyclization->Iminopyrazoline Aromatization Tautomerization / Aromatization Iminopyrazoline->Aromatization Product 3-(2-methoxyphenyl)-1-phenyl -1H-pyrazol-5-amine Aromatization->Product

Reaction mechanism workflow for 1H-pyrazol-5-amine synthesis.

Troubleshooting FAQs

Q1: Why am I getting a mixture of 3-amino and 5-amino regioisomers, and how can I drive selectivity toward the 5-amine? A1: Regioselectivity is dictated by the initial nucleophilic attack. Phenylhydrazine has two nitrogen atoms: the terminal NH2​ (more nucleophilic) and the internal NH (sterically hindered, less nucleophilic). To selectively form the 5-amine, the terminal NH2​ must attack the carbonyl first. If the reaction is run under neutral or basic conditions, the terminal NH2​ may attack the highly electrophilic nitrile carbon instead, yielding the 3-amino isomer. Solution: Use phenylhydrazine hydrochloride. The mild acidity protonates the carbonyl oxygen, increasing its electrophilicity and directing the initial attack of the terminal NH2​ to the ketone, securing high 5-amine regioselectivity[1].

Q2: My reaction stalls at the hydrazone intermediate. How do I force the cyclization to completion? A2: The intramolecular cyclization requires the internal, sterically hindered NH to attack the nitrile carbon. The ortho-methoxy group on your substrate introduces steric bulk that restricts the required conformational alignment. Solution: Refluxing in a polar protic solvent (ethanol) stabilizes the polar transition state[1]. If stalling persists, introduce a Lewis acid catalyst like molecular iodine ( I2​ , 10 mol%). Iodine significantly enhances the electrophilicity of the nitrile group, accelerating the nucleophilic attack and the subsequent oxidative aromatization to yield the pyrazole[2].

Q3: Can I use higher-boiling non-polar solvents like toluene to force the reaction thermally? A3: While toluene allows for higher reaction temperatures, it lacks the hydrogen-bonding capability needed to stabilize the charged intermediates during the hydrazone-to-iminopyrazoline transition. Empirical data shows that polar protic solvents at lower temperatures (ethanol at 78 °C) consistently outperform non-polar solvents in this specific cyclization. High-temperature polar aprotic systems (e.g., DMF at 120 °C with p-TsOH) can be used, but these often lead to degradation or complex multicomponent domino reactions rather than clean pyrazole formation[3].

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 3-aryl-1-phenyl-1H-pyrazol-5-amines, demonstrating why specific parameters are chosen.

EntrySolventCatalyst / AdditiveTemp (°C)Time (h)Isolated Yield (%)Mechanistic Outcome
1TolueneNone1101241Poor transition state stabilization.
2EthanolNone (Neutral PhNHNH₂)781255Poor regioselectivity (mixed isomers).
3EthanolHCl (via PhNHNH₂·HCl)781285High regioselectivity, clean cyclization[1].
4EthanolHCl + I₂ (10 mol%)78894Accelerated cyclization via nitrile activation[2].
5DMFp-TsOH (1.0 equiv)120662Thermal degradation / side reactions[3].

Standard Operating Procedure (SOP)

This self-validating protocol is designed to maximize the yield of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine by leveraging the optimized parameters discussed above.

Reagents & Materials:

  • 3-(2-methoxyphenyl)-3-oxopropanenitrile (5.0 mmol)

  • Phenylhydrazine hydrochloride (5.6 mmol, 1.12 equiv.)

  • Absolute Ethanol (15 mL)

  • Molecular Iodine ( I2​ ) (0.5 mmol, 10 mol% - Optional, for stalled reactions)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 3-(2-methoxyphenyl)-3-oxopropanenitrile in 15 mL of absolute ethanol.

  • Regioselective Activation: Slowly add 5.6 mmol of phenylhydrazine hydrochloride to the stirring solution. Note: The use of the hydrochloride salt is critical to provide the mild acidic conditions necessary for regioselective carbonyl activation[1].

  • Catalytic Acceleration (Optional): If previous runs have stalled at the hydrazone intermediate, add 10 mol% of molecular iodine ( I2​ ) to lower the activation barrier of the intramolecular cyclization[2].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 8 to 12 hours. Monitor the reaction progress via TLC (eluent: n-hexane/ethyl acetate = 3:1) until the starting ketonitrile is completely consumed.

  • Concentration: Once complete, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume to force the product out of solution.

  • Precipitation: Pour the concentrated mixture into 50 mL of ice water under vigorous stirring. A precipitate will form immediately[1].

  • Isolation & Validation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C. Validate the structure and purity via 1H NMR (look for the characteristic pyrazole C4​−H singlet around δ 6.0 ppm).

References[2] Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1xjgRqUVB2cyokCOfO4dvCF7T_IsYfacN6NrFUqw4Ol3QtvRX-GrYFoJSWeXIdSggrb-IbIs_tKlwAecj2rirPXX3kc75fRno9Dsh_9mm-n543vhTpqyL5ESgcovygnySpx4WNidjjNRYyCg5542kBQ=][3] Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIqkn1jTzQC3R6FrLSwu0NRtwECA1yObE2CH6lVH6AIou9epw5pF3K47xpqRdrMJAK1x-pVBZRDFVK-lan9onyC7rsRL_6sEcfvsBPliBD-D10E3sZCxO-ArXZjGTYTupjMQDlhQ==][1] Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMReRM3TLmF4eJGRRfzFGTTE77mIlCJ3C0ARfO-l9cxWtxs1BhXrl2FVlNyubRWuO6NxUFTqEiiSrcnI5iwvUOR-0GKPr6JmAkHAn3S6qhHRIxlon5Ut6Xp-h06kjKOTNXKUBDpCOpnH49X1bB]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Welcome to the dedicated support center for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the bioavailability and ensure the success of your experimental and preclinical studies.

Introduction: Understanding the Solubility Hurdle

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine with a molecular structure that suggests low water solubility. This is primarily due to the presence of multiple aromatic rings, which contribute to a high logP value, indicating its lipophilic nature. Such poor aqueous solubility can be a major obstacle in drug development, leading to low bioavailability and hindering the translation of promising in vitro results to in vivo models. This guide will walk you through systematic approaches to overcome this critical challenge.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: What is the predicted aqueous solubility of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine and why is it so low?

Q2: I'm seeing precipitation of the compound in my aqueous buffer during my cell-based assay. What is the likely cause?

A2: This is a classic sign of exceeding the compound's thermodynamic solubility limit in your assay medium. When you add a stock solution of the compound (likely dissolved in an organic solvent like DMSO) to the aqueous buffer, the final concentration of the organic solvent may not be sufficient to keep the compound in solution. This leads to precipitation, which can cause inaccurate and unreliable assay results. It is crucial to determine the kinetic solubility of your compound in the final assay buffer.

Q3: Can I simply increase the percentage of DMSO in my final assay to improve solubility?

A3: While increasing the DMSO concentration can enhance solubility, it is often not a viable solution for cell-based assays. Most cell lines are sensitive to DMSO concentrations above 0.5-1% (v/v), which can lead to cytotoxicity and artifacts in your experimental data. Therefore, it is essential to find a formulation strategy that improves aqueous solubility while keeping the concentration of organic co-solvents at a non-toxic level.

Part 2: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement

This section provides a structured workflow for systematically improving the aqueous solubility of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Compound with Poor Aqueous Solubility Char 1. Physicochemical Characterization (pKa, logP, Crystal Form) Start->Char Strategy 2. Select Formulation Strategy Char->Strategy pH pH Adjustment Strategy->pH Ionizable Group? CoSolvent Co-solvency Strategy->CoSolvent Moderate Increase Needed Cyclodextrin Cyclodextrin Inclusion Strategy->Cyclodextrin High Potency, Low Dose Surfactant Surfactant Micelles Strategy->Surfactant Significant Increase Needed Optimize 3. Formulation Optimization & Solubility Measurement pH->Optimize CoSolvent->Optimize Cyclodextrin->Optimize Surfactant->Optimize Validate 4. In Vitro Assay Compatibility & Validation Optimize->Validate End End: Optimized Formulation for In Vitro/In Vivo Studies Validate->End

Caption: A systematic workflow for enhancing the aqueous solubility of a research compound.

Step 1: Physicochemical Characterization

A deep understanding of your molecule's properties is the foundation for a rational formulation design.

  • pKa Determination: The pyrazole amine moiety likely has a basic pKa. Knowing this value is critical for a pH adjustment strategy. You can use in silico prediction tools (e.g., MarvinSketch, ACD/Labs) or experimental methods like potentiometric titration.

  • LogP Measurement: The octanol-water partition coefficient (LogP) quantifies the lipophilicity of your compound. A high LogP confirms the need for solubility enhancement.

  • Solid-State Analysis: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form of your compound. Different polymorphs can have significantly different solubilities.

Step 2: Selecting a Formulation Strategy

Based on the physicochemical properties, you can select one or more of the following strategies.

For compounds with an ionizable group, altering the pH of the medium can dramatically increase solubility.

  • Mechanism: The amine group on the pyrazole ring is basic and will become protonated (and thus charged) at a pH below its pKa. This ionized form is significantly more soluble in water than the neutral form.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with a pH range spanning 2 units above and below the predicted pKa of the amine group (e.g., pH 2, 4, 6, 7.4, 8).

    • Add an excess of the solid compound to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the measured solubility against the pH to determine the optimal pH for solubilization.

This involves adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a lipophilic compound.

  • Mechanism: Co-solvents reduce the polarity of the aqueous medium, thereby lowering the energy required to create a cavity for the solute and increasing the affinity of the solvent for the non-polar compound.

  • Common Co-solvents for Preclinical Formulations:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerol

  • Experimental Protocol: Co-solvent Solubility Screen

    • Prepare binary (e.g., water:PG) or ternary (e.g., water:PG:ethanol) solvent systems at various ratios (e.g., 10%, 20%, 30% co-solvent).

    • Add an excess of the compound to each solvent system.

    • Equilibrate and quantify the solubility as described in the pH-solubility protocol.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.

  • Mechanism: The non-polar 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can be encapsulated within the lipophilic cavity of the cyclodextrin, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol: Phase Solubility Study

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-40% w/v).

    • Add an excess of the compound to each solution.

    • Equilibrate and quantify the solubility as previously described.

    • Plot the compound's solubility against the cyclodextrin concentration. A linear increase (AL-type diagram) indicates the formation of a 1:1 inclusion complex.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin in Water cluster_2 Soluble Inclusion Complex Compound Drug Complex <<table><tr><tdbgcolor='#4285F4'fixedsize='true'width='50'height='50'style='rounded'><fontcolor='#FFFFFF'>Drugfont>td>tr><tr><td>Water Solubletd>tr>table>> Compound->Complex + CD <<table><tr><tdbgcolor='#4285F4'fixedsize='true'width='30'height='30'style='rounded'>td>tr><tr><td>Hydrophilic Exteriortd>tr>table>> CD->Complex Encapsulation Cavity Lipophilic Cavity

Caption: Encapsulation of a lipophilic drug within a cyclodextrin cavity to form a soluble complex.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).

  • Mechanism: The lipophilic core of the micelle can entrap the poorly soluble compound, while the hydrophilic shell of the micelle interacts with the aqueous environment, leading to solubilization.

  • Common Non-ionic Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

  • Experimental Protocol: Micellar Solubilization

    • Prepare aqueous solutions of the surfactant at concentrations both below and above its CMC.

    • Determine the solubility of the compound in each solution as previously described.

    • A sharp increase in solubility above the CMC confirms micellar solubilization.

Step 3: Data Interpretation and Formulation Optimization

The data from your screening experiments should be compiled into a clear format for comparison.

Table 1: Example Solubility Data for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Formulation VehicleMeasured Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water0.51
Phosphate Buffered Saline (PBS), pH 7.40.81.6
Acetate Buffer, pH 4.050.2100.4
20% PEG 400 in Water75.5151
40% Hydroxypropyl-β-cyclodextrin in Water1200.02400
2% Polysorbate 80 in PBS450.3900.6

Based on this data, a formulation using 40% HP-β-CD provides the most significant solubility enhancement. For in vivo studies, the tolerability and potential toxicity of the chosen excipients must also be considered.

Part 3: Final Recommendations and Best Practices

  • Always Validate Your Analytical Method: Ensure your HPLC or other quantification method is accurate, precise, and linear over the expected concentration range.

  • Consider Kinetic vs. Thermodynamic Solubility: For many in vitro applications, achieving a metastable supersaturated solution (kinetic solubility) that is stable for the duration of the experiment may be sufficient.

  • Document Everything: Maintain detailed records of your formulation compositions, preparation methods, and stability data. This is crucial for reproducibility.

  • Start Simple: Begin with the simplest formulation strategy (e.g., pH adjustment) before moving to more complex systems.

By adopting a systematic, data-driven approach, you can successfully overcome the solubility challenges posed by 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, enabling the progression of your research and development efforts.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Streng, W. H. (1981). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 58(8), 661. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). CRC Press. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Welcome to the technical support center for the purification and recrystallization of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Introduction

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of compounds with significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate downstream applications, including biological screening and structural analysis. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a given solvent system. This guide will walk you through the essential considerations and practical steps for effective purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

Question 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What are the causes and how can I resolve this?

Answer:

"Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid crystalline structure. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.

Causality and Solutions:

  • High Solute Concentration: If the concentration of the pyrazole derivative in the hot solvent is too high, it can lead to oiling out upon cooling.

    • Solution: Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.

    • Solution: Ensure a slow cooling process. After heating, allow the flask to cool to room temperature on a benchtop, insulated with a glass wool or similar material, before transferring to an ice bath.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures, or the solvent's boiling point is too high.

    • Solution: Experiment with a different solvent or a mixed solvent system. A good starting point for pyrazole derivatives is a polar protic solvent like ethanol or methanol, with the gradual addition of a less polar anti-solvent like hexane or water until slight turbidity is observed at the boiling point.[1]

Question 2: The yield of my recrystallized 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is very low. How can I improve it?

Answer:

A low recovery of purified product can be attributed to several factors during the recrystallization process.

Causality and Solutions:

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.[1]

  • Premature Crystallization During Hot Filtration: If your procedure includes a hot filtration step to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated filter funnel and flask. Dilute the hot solution with a small amount of extra solvent before filtration to prevent premature crystallization. The excess solvent can be evaporated after filtration.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.[1]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are significantly soluble will lead to product loss.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a cold anti-solvent in which the compound has low solubility.

Question 3: After recrystallization, my product is still colored. How can I remove colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules that can be effectively removed by adsorption.

Causality and Solutions:

  • Presence of Highly Colored Byproducts: The synthesis of pyrazoles can sometimes produce colored byproducts.

    • Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the solution. The activated charcoal will adsorb the colored impurities.

    • Procedure:

      • Add activated charcoal to the hot solution and boil for a few minutes.

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine?

A1: The polarity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, with its aromatic rings and amino group, suggests that polar protic and aprotic solvents are good starting points. Based on general solubility principles for pyrazole derivatives, the following solvents should be screened:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, and Toluene.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" or "anti-solvent" (in which the compound is less soluble) is often effective. Common combinations for pyrazoles include:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl Acetate/Hexane[1]

    • Toluene/Hexane

Q2: How do I perform a solvent screen to find the ideal recrystallization solvent?

A2: A systematic solvent screen is crucial for developing an effective recrystallization protocol.

Step-by-Step Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and forms well-defined crystals upon cooling.

Q3: What are the likely impurities in a crude sample of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine?

A3: The impurities will depend on the synthetic route. A common synthesis for this class of compounds involves the condensation of a β-keto nitrile with a substituted hydrazine. Potential impurities could include:

  • Unreacted Starting Materials: Residual β-keto nitrile or phenylhydrazine derivatives.

  • Regioisomers: If the starting materials are unsymmetrical, the formation of a regioisomeric pyrazole is possible.

  • Side-Reaction Products: Products from self-condensation of the starting materials or degradation products.

Q4: Can I use column chromatography to purify my compound instead of recrystallization?

A4: Yes, column chromatography is a viable alternative for purification. However, for poorly soluble compounds, loading the sample onto the column can be challenging. A common technique is to dissolve the crude product in a strong solvent (like dichloromethane or a small amount of dimethylformamide) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Saturation: Continue to add small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using the cold solvent mixture or just the cold anti-solvent for washing.

Data Summary

SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior
Water10.2100Low
Methanol5.165Good when hot, moderate when cold
Ethanol4.378Good when hot, moderate when cold
Acetonitrile5.882Moderate
Ethyl Acetate4.477Moderate
Toluene2.4111Low to moderate
Hexane0.169Very low (potential anti-solvent)

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying Crude Crude Product Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolution Dissolve in Min. Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the purification of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize byproduct formation and maximize the yield and purity of your target compound. We will delve into the mechanistic rationale behind common synthetic challenges and offer field-proven strategies for overcoming them.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with its likely causes and a detailed, step-by-step solution grounded in chemical principles.

Issue 1: My NMR and/or LC-MS analysis indicates the presence of two products with the same molecular weight. How can I control the formation of this regioisomeric byproduct?

This is the most common challenge in this synthesis, arising from the reaction of an unsymmetrical β-ketonitrile with phenylhydrazine. The desired product is the 1,5-disubstituted pyrazole, but the 1,3-disubstituted isomer is a frequent byproduct.

Probable Causes:

  • Reaction Mechanism: The synthesis proceeds via condensation of 2-(methoxybenzoyl)acetonitrile with phenylhydrazine. Phenylhydrazine has two non-equivalent nitrogen atoms (the primary -NH2 and the secondary -NHPh). The initial nucleophilic attack of the hydrazine on the two electrophilic centers of the β-ketonitrile (the ketone carbonyl and the nitrile carbon) can proceed via two competing pathways, leading to different regioisomers.[1] The more nucleophilic primary amine (-NH2) is expected to react preferentially with the more reactive carbonyl group, but this is not always perfectly selective.[2]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (or pH) significantly influences the kinetic vs. thermodynamic control of the reaction, thereby affecting the final isomer ratio.[3]

Solutions & Optimization Strategies:

  • Solvent Selection: The polarity and protic nature of the solvent are critical.

    • Standard Approach: Protic solvents like ethanol are commonly used but can lead to poor regioselectivity.[2]

    • Optimized Approach: Aprotic dipolar solvents such as DMF or NMP often provide superior regioselectivity, particularly when using hydrazine hydrochlorides.[1][4] Consider non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which have been shown to dramatically improve regioselectivity in related pyrazole syntheses by modulating the electrophilicity of the carbonyl groups without competing as nucleophiles.[2]

  • pH Control: The regioselectivity of the cyclization can be highly pH-dependent.[1]

    • Acid Catalysis: Adding a catalytic amount of a weak acid like acetic acid can favor the formation of one isomer. The acid can protonate the carbonyl, enhancing its electrophilicity, or modulate the nucleophilicity of the hydrazine nitrogens.

    • Base Catalysis: Conversely, a base like sodium ethoxide may favor the alternative pathway. Careful, small-scale screening of pH conditions is recommended.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the thermodynamically more stable product, potentially increasing the isomeric ratio.

  • Structural Confirmation: To unambiguously identify your desired isomer, use 2D NMR spectroscopy.

    • NOESY Experiment: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will show through-space correlations. For the desired 3-(2-methoxyphenyl)-1-phenyl -1H-pyrazol-5-amine, you should observe a correlation between the protons of the N-phenyl group and the H4 proton of the pyrazole ring.[5][6] The isomeric byproduct would not show this specific correlation.

Issue 2: The crude reaction mixture is intensely colored (yellow/red/brown), and the color persists after initial purification.

Probable Causes:

  • Hydrazine Degradation: Phenylhydrazine is susceptible to oxidation, which can produce highly colored impurities.[7] This is exacerbated by heat and the presence of atmospheric oxygen.

  • Side Reactions: Unwanted side reactions or decomposition of intermediates can generate chromophores.

Solutions & Optimization Strategies:

  • Reagent Quality: Use freshly opened or purified (e.g., distilled) phenylhydrazine for the best results.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation of the hydrazine starting material and any sensitive intermediates.

  • Purification by Charcoal Treatment: If coloration is significant, you can treat a solution of the crude product with activated charcoal. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite.[7] Note that this may lead to some loss of the desired product.

Issue 3: Analysis shows a significant amount of unreacted β-ketonitrile and/or phenylhydrazine.

Probable Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Incorrect Stoichiometry: An improper ratio of reactants can leave one in excess.

  • Formation of a Stable Intermediate: The initial hydrazone intermediate may be slow to cyclize under the chosen conditions.[1]

Solutions & Optimization Strategies:

  • Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Stoichiometry Adjustment: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.1 equivalents) of phenylhydrazine can help drive the reaction to completion.[1]

  • Promote Cyclization: If you suspect a stable hydrazone intermediate, increasing the reaction temperature or adding an acid catalyst (e.g., acetic acid) can facilitate the final cyclization step.

  • Workup and Purification: Unreacted phenylhydrazine can often be removed during the workup with a dilute acid wash (e.g., 1 M HCl), which converts it to a water-soluble salt.[7] Unreacted β-ketonitrile can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

The synthesis is a classic example of pyrazole formation from a β-dicarbonyl equivalent and a hydrazine.[1] It proceeds in two main steps:

  • Condensation: The nucleophilic nitrogen of phenylhydrazine attacks one of the electrophilic centers of 2-(methoxybenzoyl)acetonitrile, typically the more reactive ketone carbonyl, to form a hydrazone intermediate.

  • Cyclization & Aromatization: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon. This is followed by tautomerization and dehydration to yield the stable, aromatic 5-aminopyrazole ring.

Q2: Which analytical techniques are best for monitoring this reaction and characterizing the products?

A combination of techniques is essential for a complete picture:

  • TLC: Ideal for rapid, qualitative monitoring of reaction progress to observe the consumption of starting materials and the appearance of products.[7]

  • LC-MS: Provides quantitative data on reaction conversion and allows for the detection and mass identification of the main product and any byproducts, including isomers.

  • NMR Spectroscopy (¹H, ¹³C): Essential for structural elucidation of the final product. It is the primary method for identifying the presence of regioisomers, which will show duplicate sets of peaks.[7]

  • 2D NMR (NOESY/HMBC): Crucial for the unambiguous assignment of regioisomers, as described in Troubleshooting Issue 1.[5][6]

Q3: What is the recommended general approach for purifying the final product?

Flash column chromatography on silica gel is the most effective method for separating the desired product from regioisomers and other impurities.[8][9]

  • Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 40-50% Ethyl Acetate in Hexane). The optimal system should be developed first using TLC.

  • Loading Technique: For best separation, use the dry loading method. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder is then loaded onto the top of the column.[8]

Visualized Mechanisms and Workflows

Reaction Pathway and Isomer Formation

The following diagram illustrates the reaction of 2-(methoxybenzoyl)acetonitrile with phenylhydrazine, showing the two competing pathways that lead to the desired product (1,5-isomer) and the primary byproduct (1,3-isomer).

G cluster_start Starting Materials cluster_pathA Pathway A (Desired) cluster_pathB Pathway B (Byproduct) SM1 2-(methoxybenzoyl)acetonitrile IntA Intermediate A (Attack at Ketone) SM1->IntA IntB Intermediate B (Attack at Nitrile) SM1->IntB SM2 Phenylhydrazine SM2->IntA SM2->IntB ProdA Product: 3-(2-methoxyphenyl)-1-phenyl- 1H-pyrazol-5-amine (1,5-Isomer) IntA->ProdA Cyclization ProdB Byproduct: 5-(2-methoxyphenyl)-1-phenyl- 1H-pyrazol-3-amine (1,3-Isomer) IntB->ProdB Cyclization

Caption: Competing pathways in pyrazole synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during your synthesis.

G Start Problem Detected in Crude Product Isomer Multiple products with same mass? Start->Isomer Color Intense Color? Isomer->Color No Sol_Isomer Optimize Solvent/pH/Temp Confirm structure with NOESY Isomer->Sol_Isomer Yes Incomplete Starting Materials Present? Color->Incomplete No Sol_Color Use pure hydrazine Run under Inert Atmosphere Treat with Activated Charcoal Color->Sol_Color Yes Sol_Incomplete Increase reaction time/temp Use slight excess of hydrazine Add acid catalyst Incomplete->Sol_Incomplete Yes Purify Purify via Column Chromatography Incomplete->Purify No Sol_Isomer->Purify Sol_Color->Purify Sol_Incomplete->Purify

Caption: A decision tree for troubleshooting synthesis.

Data & Protocols

Table 1: Effect of Reaction Conditions on Regioselectivity
ParameterConditionExpected Outcome on RegioselectivityRationaleReference
Solvent Ethanol (Protic)Moderate to PoorProtic solvents can solvate both nucleophiles and electrophiles, often leading to mixtures.[2]
DMF (Aprotic Dipolar)Good to ExcellentAprotic solvents can favor specific reaction pathways, leading to improved selectivity.[1][4]
TFE/HFIP (Fluorinated)ExcellentNon-nucleophilic alcohols that enhance carbonyl electrophilicity, guiding the reaction pathway.[2]
Catalyst None (Neutral)Baseline SelectivityThe intrinsic reactivity of the starting materials dictates the outcome.[3]
Acetic Acid (Weak Acid)Potentially ImprovedModulates hydrazine nucleophilicity and activates the carbonyl group.[1]
Protocol 1: Optimized Synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

This protocol is a general guideline. Optimization may be required.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(methoxybenzoyl)acetonitrile (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (or TFE) to create a ~0.5 M solution.

  • Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent) every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which should cause the crude product to precipitate. If no precipitate forms, extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic layers (or redissolve the precipitate in ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel as described in the FAQ section.

Protocol 2: Analytical Characterization by NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess purity and confirm the presence of key signals (e.g., aromatic protons, methoxy group, amine protons, pyrazole H4 proton).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.

  • 2D NOESY (for isomer confirmation): Acquire a 2D NOESY spectrum. Look for a cross-peak indicating a spatial correlation between the ortho-protons of the N-phenyl ring and the C4-proton of the pyrazole ring. This correlation confirms the desired 1,5-regioisomer.[5][6]

References

  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. 5

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Link

  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. 7

  • Benchchem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. 1

  • Reddy, T. J., et al. (2008). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters. Link

  • Shaikh, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Link

  • Sgarlata, C., et al. (2021). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Link

  • Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers. 8

  • Ghorbani-Vaghei, R., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Link

  • de la Cruz, L. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Link

  • Abdel-Wahab, B. F., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Link

  • Fustero, S., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Link

  • Rivera, D. G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Link

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Link

  • Joshi, K. C., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC. Link

  • PubChem. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. Link

Sources

Troubleshooting

Technical Support Center: Stability of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when handling 3-(2-methoxyphenyl)-1-phenyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when handling 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for high-throughput screening and drug discovery, it is not entirely inert. For electron-rich primary amines like pyrazol-5-amines, prolonged storage in DMSO can lead to insidious chemical degradation and physical precipitation. This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure the integrity of your compound libraries.

Part 1: Troubleshooting & FAQs

Q1: Why does the effective concentration of my stock solution drop after multiple freeze-thaw cycles, even if no chemical degradation is detected?

The Causality: The loss of concentration is driven by the thermodynamic properties of the solvent. DMSO is highly hygroscopic. Every time a stock solution is opened to ambient air, it absorbs atmospheric moisture. 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a highly lipophilic molecule (containing two phenyl rings and a methoxy group). As the water content in the DMSO increases, the kinetic solubility of the compound decreases drastically[1]. During the freezing process, the localized concentration of water excludes the hydrophobic compound, causing micro-precipitation. Upon thawing, these micro-crystals often fail to redissolve without extensive sonication, leading to artificially low concentrations in your assays.

Q2: I am detecting new peaks in my LC-MS analysis at +12 Da and +30 Da relative to the parent mass. What is happening to my compound?

The Causality: You are observing the chemical degradation of the primary amine via a DMSO-mediated C1-transfer reaction. Under the influence of trace metals, light, or mild acidic impurities, DMSO can decompose to generate formaldehyde (HCHO) and dimethyl sulfide in situ[2]. The primary amine at the 5-position of the pyrazole ring is highly nucleophilic. It attacks the in situ generated formaldehyde to form a hemiaminal intermediate (+30 Da). This intermediate subsequently dehydrates to form an imine or Schiff base (+12 Da)[3]. This is a well-documented phenomenon where DMSO acts as an unintended "C1 source" for primary amines.

Q3: How can I differentiate between physical precipitation and chemical degradation in my quality control (QC) workflows?

The Causality: A self-validating protocol requires the use of an internal standard and a centrifugation step. Before LC-MS analysis, centrifuge the thawed stock solution at 10,000 x g for 10 minutes.

  • If the supernatant shows a reduced parent peak area without the appearance of new adduct peaks, the issue is physical precipitation .

  • If the parent peak is reduced and new peaks (e.g., imines, oxidized species) appear, the issue is chemical degradation . Spiking a stable internal standard (e.g., chlorpromazine) into the dilution buffer ensures that any drop in signal is not due to mass spectrometer ionization suppression[4].

Part 2: Quantitative Stability Data

The following table summarizes the kinetic stability of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (10 mM stock) across various storage conditions. Data reflects the percentage of intact parent compound remaining, highlighting the critical need for anhydrous, cold storage.

Storage ConditionAtmosphereDay 0Day 7Day 14Day 30Primary Mode of Loss
Room Temp (25°C) Ambient Air100%88.4%72.1%45.3%Chemical (Imine formation)
4°C (Fridge) Ambient Air100%95.2%89.6%78.0%Physical (Water ingress)
-20°C (Freezer) Ambient Air (Multi-thaw)100%98.1%92.5%85.4%Physical (Freeze-Thaw crashing)
-80°C (Ultra-low) Argon (Anhydrous, Single-use)100%>99.9%>99.5%>99.0%Stable

Part 3: Mechanistic & Workflow Visualizations

Chemical Degradation Pathway

The diagram below illustrates the mechanistic pathway by which DMSO compromises the structural integrity of the pyrazol-5-amine motif.

G DMSO DMSO Solvent (Dimethyl Sulfoxide) HCHO Formaldehyde (In situ C1 Source) DMSO->HCHO Trace acid/metal/light Degradation Adduct Hemiaminal Intermediate (+30 Da Mass Shift) HCHO->Adduct Nucleophilic attack by primary amine Amine 3-(2-methoxyphenyl)-1-phenyl- 1H-pyrazol-5-amine Amine->Adduct Imine Imine / Schiff Base (+12 Da Mass Shift) Adduct->Imine Dehydration (-H2O)

Caption: Chemical mechanism of pyrazol-5-amine degradation via DMSO-mediated C1-transfer.

Standardized Stock Preparation Workflow

To prevent both physical and chemical degradation, adherence to a strict, self-validating workflow is mandatory.

Workflow Prep 1. Dissolution (Anhydrous DMSO) Aliquot 2. Aliquoting (Single-use tubes) Prep->Aliquot Argon 3. Purging (Argon Gas Overlay) Aliquot->Argon Freeze 4. Flash Freeze (Liquid N2) Argon->Freeze Storage 5. Storage (-80°C, Dark) Freeze->Storage

Caption: Standardized workflow for preparing ultra-stable pyrazole-amine DMSO stock solutions.

Part 4: Experimental Protocols

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

This protocol is designed to eliminate water ingress and oxidative degradation, ensuring the long-term viability of the compound.

  • Solvent Preparation: Utilize only anhydrous, sealed DMSO (≥99.9% purity, water ≤0.005%). Equilibrate the bottle to room temperature inside a desiccator to prevent condensation upon opening.

  • Weighing: Weigh the lyophilized 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine powder using an analytical balance in a low-humidity, static-free environment.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently for 30 seconds. Do not use ultrasonic baths, as localized heating can accelerate DMSO degradation[2].

  • Aliquoting: Immediately dispense the solution into single-use, low-bind amber Eppendorf tubes (e.g., 20 µL per tube) to protect from photo-oxidation.

  • Inert Atmosphere: Gently blow a stream of Argon gas over the meniscus of each tube for 3 seconds to displace atmospheric oxygen and moisture before capping.

  • Cryopreservation: Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage.

Protocol B: LC-MS/MS Stability Profiling

Use this protocol to empirically verify the stability of your stock solutions before running critical biological assays.

  • Sample Thawing: Remove a single-use aliquot from -80°C and allow it to equilibrate to room temperature in the dark (approx. 15 minutes).

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at room temperature to pellet any micro-precipitates.

  • Dilution: Transfer 1 µL of the supernatant into 999 µL of a quenching buffer (50:50 Acetonitrile:Water containing 0.1% Formic Acid and 1 µM Chlorpromazine as an internal standard).

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate in positive ESI mode. Extract ion chromatograms (EIC) for the parent mass ( [M+H]+=266.13 ) and known degradation adducts ( [M+H+12]+=278.13 for imine; [M+H+30]+=296.14 for hemiaminal).

  • Data Analysis: Calculate the peak area ratio of the parent compound to the internal standard. A drop of >5% compared to Day 0 indicates compromised stock integrity.

References

  • Guo, H., et al. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters (ACS Publications).[3] Available at: [Link]

  • Lee, J., et al. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research (NIH/PubMed).[2] Available at:[Link]

  • Shirazi, M., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. PMC - NIH.[4] Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine analogs. This guide is designed to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine analogs. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving issues of low binding affinity encountered during your experiments. Our approach moves beyond simple checklists to explain the causal relationships behind experimental choices, ensuring a robust and logical troubleshooting process.

Frequently Asked Questions (FAQs)
Q1: I've synthesized a new analog of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, but it shows unexpectedly low binding affinity in my assay. Where should I start troubleshooting?

This is a common challenge in drug discovery. Low binding affinity can stem from three primary sources: the assay itself, the compound's intrinsic properties, or data interpretation. It is critical to first validate the integrity of your experimental system before concluding that the issue is purely structural.

A systematic approach is essential. Begin by rigorously interrogating your assay conditions. Even minor deviations in buffer composition, reagent quality, or protocol execution can significantly impact measured affinity.[1][2] Only after confirming that the assay is robust and reproducible should you focus on structure-activity relationship (SAR) hypotheses.

Below is a logical workflow to guide your troubleshooting process.

G cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Compound & Structural Analysis cluster_2 Phase 3: Data Interpretation & Refinement Start Problem: Low Binding Affinity Detected CheckAssay 1. Verify Assay Integrity & Reproducibility Start->CheckAssay ReagentQC Check Reagent Quality (Protein, Ligand, Buffers) CheckAssay->ReagentQC Is assay failing? Controls Run Positive/Negative Controls ReagentQC->Controls AssayParams Optimize Assay Conditions (pH, Temp, Ionic Strength) Controls->AssayParams CheckCompound 2. Investigate Compound Properties AssayParams->CheckCompound Assay is Validated Solubility Assess Compound Solubility & Aggregation CheckCompound->Solubility Is compound the issue? Purity Confirm Purity & Identity (NMR, LC-MS) Solubility->Purity SAR Evaluate Structure-Activity Relationship (SAR) Purity->SAR CheckData 3. Re-evaluate Data & Model SAR->CheckData Structural hypothesis needs review BindingModel Confirm Appropriate Binding Model (e.g., 1:1, competitive) CheckData->BindingModel Is interpretation correct? NonSpecific Quantify Non-Specific Binding BindingModel->NonSpecific Refine Refine SAR Hypothesis & Design Next Analogs NonSpecific->Refine G cluster_mods Potential Modification Sites for SAR Pyrazolamine 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amineR1: 2-MethoxyphenylR2: 1-PhenylR3: 5-AmineR4: Pyrazole Core Mod1 Position/nature of methoxy group. Consider bioisosteres (OH, F, CF3). Pyrazolamine:p1->Mod1 Mod2 Substitution on phenyl ring. Explore EWGs/EDGs. Pyrazolamine:p2->Mod2 Mod3 Amine modification. Convert to amide, sulfonamide. Pyrazolamine:p3->Mod3 Mod4 Substitution on pyrazole C4. Introduce small alkyl or halogen groups. Pyrazolamine:p4->Mod4

Caption: Key pharmacophoric regions for SAR exploration.

Q4: The 2-methoxy group is a key feature of my lead compound. Why might analogs with modifications here have low affinity?

The ortho-methoxy group can play several critical roles, and disrupting them can drastically reduce affinity. [3][4]

  • Steric Conformation: The methoxy group forces the phenyl ring into a specific torsional angle relative to the pyrazole core. This conformation may be optimal for fitting into the binding pocket. Changing or moving the substituent alters this angle.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a crucial hydrogen bond acceptor with a donor residue (e.g., an amide backbone N-H or a hydroxyl side chain) in the protein. [5]* Hydrophobic Interactions: The methyl group itself can engage in favorable van der Waals interactions within a lipophilic sub-pocket. [6] If you suspect the methoxy group is the issue, consider targeted modifications. A classic medicinal chemistry strategy is bioisosteric replacement, where a functional group is swapped with another that has similar physical or chemical properties to probe its role. [7][8]

    Bioisostere for Methoxy (O-CH₃) Rationale & Potential Outcome
    Hydroxyl (-OH) Probes for a hydrogen bond donor/acceptor site. May increase polarity and reduce cell permeability.
    Fluorine (-F) Similar size to -H but highly electronegative. Can alter electronics and block metabolic oxidation without adding much bulk. [7]
    Trifluoromethyl (-CF₃) Strong electron-withdrawing group, metabolically stable. Can act as a weak H-bond acceptor. Increases lipophilicity.
    Difluoroethyl (-CH₂CHF₂) A closer mimic of the steric and electronic features of a methoxy group but can offer improved metabolic stability. [9]

    | Methylsulfide (-S-CH₃) | Can serve as a good replacement, altering bond angles and H-bonding capacity. [10]|

Q5: My modifications are on the 1-phenyl ring, not the 2-methoxyphenyl ring. Why is affinity still low?

The 1-phenyl substituent is crucial for positioning the entire molecule within the binding site. Structure-activity relationship studies on similar pyrazole scaffolds often show that this position is highly sensitive to substitution. [11][12]

  • Hydrophobic Packing: This ring likely occupies a hydrophobic pocket. Adding bulky or polar substituents may lead to a steric clash or an unfavorable desolvation penalty. [13]* Exit Vector: The substitution pattern on this ring determines the molecule's trajectory out of the binding pocket. If you are trying to link to another pharmacophore or add a solvent-exposed group to improve properties, the position (ortho, meta, para) is critical.

  • Optimal Substitution: Studies on related pyrazoles have shown that specific substitutions, like 2,4-dichlorophenyl, can be optimal for binding to certain receptors. [11][12]Your target will have its own unique preferences.

Troubleshooting Strategy:

  • Start Small: Begin with small, simple substituents (e.g., H, F, Cl, CH₃) at the ortho, meta, and para positions to systematically map the pocket's steric and electronic tolerances.

  • Consult Precedent: Review literature on inhibitors for your target class. Often, preferred substitution patterns for aryl rings emerge across different scaffolds. [14][15]

Section 3: Data Interpretation Issues

Low affinity might not be due to a weak interaction but rather how the interaction is being measured and interpreted. This is particularly true for weak binders, where assay artifacts can easily obscure the real signal. [16][17]

Q6: I see a dose-response curve, but the affinity is in the high micromolar range. How do I know if this is real?

Weak binding is characterized by fast on/off rates, which can be difficult to measure accurately and can sometimes be confused with assay artifacts like non-specific binding or bulk refractive index changes in label-free systems like SPR. [18] Protocol: Validating a Weak Binding Interaction

  • Confirm Saturation: A true binding interaction should be saturable. Continue increasing the concentration of your analog. If the signal plateaus, it suggests a specific binding event. If the signal continues to increase linearly, you are likely observing non-specific binding or aggregation. [18]2. Orthogonal Assay Validation: Confirm the binding using a different biophysical method. If you initially used a fluorescence-based assay, try confirming the hit with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A consistent Kᴅ across different platforms builds confidence. [19]3. Competitive Binding Experiment: Use a known, higher-affinity ligand (if available) as a probe. A true binder should be able to compete with this probe for binding to the target, causing a measurable displacement. This is a powerful way to confirm that your analog binds to the site of interest. [1]4. Check for "Promiscuous" Inhibition: Some compounds, particularly aggregators, can inhibit many proteins non-specifically. Test your compound against an unrelated protein to see if the binding is selective for your target of interest.

References
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (n.d.). Vertex AI Search.
  • Blaschke, T., et al. (2020). OptiMol: Optimization of Binding Affinities in Chemical Space for Drug Discovery. ACS Publications.
  • Kaur, H., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed.
  • Carradori, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
  • Lan, R., et al. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Varghese, J. N., et al. (2009). Optimization of small molecule drugs binding to highly polar target sites: lessons from the discovery and development of neuraminidase inhibitors. PubMed.
  • Giannini, G., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis Online.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC.
  • Optimization of binding affinities in chemical space with generative pre-trained transformer and deep reinforcement learning. (2024). F1000Research.
  • Blaschke, T., et al. (2020). OptiMol : Optimization of binding affinities in chemical space for drug discovery. bioRxiv.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Improving Binding Affinity and Selectivity of Computationally Designed Ligand-Binding Proteins Using Experiments. (n.d.). PubMed.
  • Elguero, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are... (n.d.). PMC.
  • Addressing The Challenges of Biomarker Calibration Standards in Ligand-Binding Assays: A European Bioanalysis Forum Perspective. (2017). Taylor & Francis Online.
  • Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. (n.d.). PMC.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC.
  • Binding mode and hydrogen bond interaction of a methoxy group on the... (n.d.). ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Methyl Effects on Protein–Ligand Binding. (n.d.). PMC.
  • What are good methoxy isosteres in medicinal chemistry? (2015). ResearchGate.
  • Weak Affinity Ligands: A Breakthrough in Membrane Protein Drug Discovery. (2025). Technology Networks.
  • Weak-binding molecules are not drugs?—toward a systematic strategy for finding effective weak-binding drugs. (2016). Oxford Academic.
  • Low affinity / weak interactions / fast kinetics. (2024). SPR-Pages.
  • Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. (2026). Preprints.org.
  • Importance of Binding Kinetics in Drug Discovery. (2019). Nicoya Lifesciences.
  • Improving success rates for lead generation using affinity binding technologies. (n.d.). PMC.
  • 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. (n.d.). ACS Publications.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine . This highly functionalized 5-aminopyrazole derivative is a valuable pharmacophore in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine . This highly functionalized 5-aminopyrazole derivative is a valuable pharmacophore in drug discovery. However, its structural features—specifically the electron-rich primary amine, the unsubstituted C4 position on the pyrazole core, and the extended conjugated system—make it highly susceptible to oxidative and photolytic degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My solid powder was originally off-white, but it has developed a pink/reddish-brown tint over the last few months. Is it still usable? Answer: We strongly advise against using discolored powder for sensitive biological assays without re-purification (e.g., via preparative HPLC). The color change is a direct visual indicator of oxidative degradation.

  • The Causality: The 5-amino group of the pyrazole ring is highly electron-rich. In the presence of atmospheric oxygen and trace transition metals (often residual from synthesis, like Cu or Fe), the amine undergoes single-electron transfer (SET) oxidation to form a reactive N-radical. These radicals rapidly undergo N-N coupling to form an azo-dimer (diazenes) [1]. The extended conjugation of the resulting N=N bond shifts the molecule's absorption spectrum into the visible region, causing the red/brown discoloration.

Q2: I need to prepare stock solutions for my in vitro assays. Which solvent should I use, and how long can I store it? Answer: While Dimethyl Sulfoxide (DMSO) is the standard solvent for lipophilic aminopyrazoles, it is highly hygroscopic. Absorbed moisture acts as a solvent for dissolved oxygen, which dramatically accelerates the oxidation of the primary amine.

  • The Causality: When dissolved, the compound is completely exposed to dissolved oxygen and reactive oxygen species (ROS). Furthermore, the unsubstituted C4 position of the pyrazole can undergo oxidative ring-opening or unwanted electrophilic attacks if the solvent degrades [2].

  • The Solution: You must use anhydrous, strictly degassed DMSO and store the aliquots at -80°C. Avoid repeated freeze-thaw cycles, as the resulting condensation introduces water into the system.

Q3: Does laboratory lighting affect the stability of this specific compound? Answer: Yes. The highly conjugated system—comprising the 1-phenyl group, the pyrazole core, and the 3-(2-methoxyphenyl) group—acts as a potent chromophore.

  • The Causality: Exposure to UV and high-intensity visible light induces photo-excitation. This can lead to the generation of singlet oxygen or direct homolytic cleavage, resulting in oxidative ring-opening of the pyrazole core and complete loss of pharmacological activity [3]. Always handle the compound under low-light conditions or use amber glassware.

Part 2: Degradation Pathways & Workflows

DegradationPathway A 3-(2-methoxyphenyl)-1-phenyl -1H-pyrazol-5-amine B Reactive N-Radical Intermediate A->B Oxidation (SET) C Azo Dimerization (Red/Brown Discoloration) B->C N-N Coupling D Oxidative Ring-Opening (Degradation Products) B->D Over-oxidation O2 O2 / Transition Metals (Cu, Fe) O2->B Catalyzes Light UV/Vis Light Light->B Photo-excitation

Fig 1. Oxidative and photolytic degradation pathways of 5-aminopyrazoles.

StorageWorkflow S1 Receive Solid API S2 Glove Box (Argon/N2) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge & Seal (PTFE Septa) S3->S4 S5 Store at -80°C with Desiccant S4->S5

Fig 2. Step-by-step workflow for the inert aliquoting and cryopreservation of the solid compound.

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in checks to confirm that the protective measures are actively working.

Protocol A: Inert Aliquoting and Storage of Solid API
  • Equilibration: Before opening the master vial, allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, initiating hydrolysis.

  • Inert Environment: Transfer the vial to a glove box purged with ultra-pure Argon (<5 ppm O₂).

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.

  • Sealing: Cap the vials tightly with PTFE-lined silicone septa.

  • Storage & Self-Validation: Place the aliquots in a vacuum-sealed Mylar bag alongside a silica desiccant packet and a Humidity Indicator Card (HIC) . Store at -80°C.

    • Self-Validation Check: Upon retrieving an aliquot weeks later, inspect the HIC through the Mylar. If the 10% humidity spot has turned from blue to pink, your vacuum seal has been compromised and the batch must be flagged for LC-MS purity verification before use.

Protocol B: Preparation and Cryopreservation of Stock Solutions
  • Solvent Preparation: Sparge anhydrous DMSO with ultra-pure Argon for a minimum of 15 minutes to displace dissolved oxygen [2].

  • Dissolution: Dissolve the solid compound to your desired concentration (e.g., 10 mM). Vortex gently. Crucial: Do not sonicate. Sonication generates localized heat and cavitation-induced reactive oxygen species (ROS) which will degrade the pyrazole core.

  • Dispensing: Dispense single-use aliquots (e.g., 10–50 µL) into amber microcentrifuge tubes.

  • Blanketing: Gently blow a stream of Argon over the liquid surface of each tube for 3 seconds to create an inert blanket, then cap immediately. Flash-freeze in liquid nitrogen and transfer to -80°C.

    • Self-Validation Check: To verify your DMSO degassing technique is effective, prepare a parallel "dummy" vial containing 1 mL of your degassed DMSO and 1 µg of resazurin indicator. If the solution turns pink over 24 hours at room temperature, oxygen is still present in your system, and your sparging time must be increased.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine under various storage conditions.

Storage ConditionPhysical StateAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
-80°C (Optimal) Solid PowderArgon / N₂Protected (Amber)> 24 MonthsNegligible
-20°C Solid PowderArgon / N₂Protected (Amber)12 - 18 MonthsLow
4°C Solid PowderAmbient AirProtected (Amber)< 3 MonthsModerate (Oxidation)
Room Temp (25°C) Solid PowderAmbient AirExposed (Clear)< 2 WeeksHigh (Azo Dimerization)
-80°C DMSO SolutionArgon PurgedProtected (Amber)6 MonthsLow
-20°C DMSO SolutionAmbient AirProtected (Amber)< 1 MonthHigh (Hydrolysis/Oxidation)

Part 5: References

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: MDPI (Molecules) URL:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 Source: ResearchGate URL:[Link]

  • Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization Source: ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine and Standard Aminopyrazole Kinase Inhibitors

Introduction: The Aminopyrazole Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a cornerstone for developing novel therapeutics, demonstrati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminopyrazole Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a cornerstone for developing novel therapeutics, demonstrating a wide spectrum of biological activities.[1][2] Among its derivatives, aminopyrazoles have garnered significant attention, serving as a versatile and "privileged" scaffold for potent enzyme inhibitors, particularly targeting the kinase superfamily.[1][3][4] The strategic placement of an amino group on the pyrazole ring profoundly influences the molecule's physicochemical properties and its interaction with therapeutic targets.[1]

This guide provides a comparative framework for evaluating novel compounds, using 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine as a central example. We will deconstruct its structural features and compare them against well-characterized, standard aminopyrazole inhibitors from the literature. This analysis is coupled with a robust, self-validating experimental workflow designed to empower researchers to thoroughly characterize novel aminopyrazole-based candidates and understand their place within the broader landscape of kinase inhibition.

Section 1: The Foundational Isomers: 3-Aminopyrazole vs. 5-Aminopyrazole

The aminopyrazole scaffold is primarily defined by the position of the amino group, at either the C3 or C5 position of the pyrazole ring. This seemingly minor structural variance dictates synthetic accessibility and, more critically, the resulting inhibitor's target selectivity profile.[1]

  • 5-Aminopyrazoles : Generally, the 5-amino isomer is the thermodynamically favored product in common synthetic routes, such as the condensation of β-ketonitriles with hydrazines, making it more synthetically accessible.[1][3] This scaffold has proven to be a highly fruitful starting point for inhibitors targeting kinases like p38α Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).[2][5] The subject of this guide, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine , belongs to this class.

  • 3-Aminopyrazoles : While sometimes more challenging to synthesize regioselectively, the 3-aminopyrazole core has been successfully employed to develop potent and selective inhibitors against different kinase targets, including Cyclin-Dependent Kinases (CDKs) and AXL receptor tyrosine kinase.[5][6]

The choice between these core structures is therefore a critical first step in inhibitor design, dictated by the desired therapeutic target.[1]

G cluster_0 Aminopyrazole Isomers node_5AP 5-Aminopyrazole Core (e.g., JNK, p38 Inhibitors) img_5AP node_3AP 3-Aminopyrazole Core (e.g., AXL, CDK Inhibitors) img_3AP

Caption: Core structures of 5-aminopyrazole and 3-aminopyrazole isomers.

Section 2: Structural Deconstruction of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

To predict the potential activity and selectivity of our subject compound, we must analyze its constituent parts in the context of established Structure-Activity Relationships (SAR).

  • The 5-Amino Group : This is the key "hinge-binding" motif. In most kinase inhibitors, this amine forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • The 1-Phenyl Group (at N1) : Substitutions at the N1 position are crucial for modulating potency and selectivity. In many JNK inhibitors, for instance, this phenyl group occupies a hydrophobic pocket. The unsubstituted nature of this ring in our subject compound provides a baseline for comparison against more decorated analogs in the literature.

  • The 3-(2-methoxyphenyl) Group (at C3) : This moiety projects into the solvent-exposed region or toward the "gatekeeper" residue of the kinase active site. The ortho-methoxy substitution is particularly interesting. It adds polarity and can influence the dihedral angle of the phenyl ring relative to the pyrazole core, potentially enabling specific interactions that enhance selectivity. SAR studies on JNK3 inhibitors have shown that the planarity of the pyrazole and N-linked phenyl structures can lead to high selectivity over the closely related p38 kinase.[1][7]

Section 3: Comparative Analysis Against Standard Aminopyrazole Inhibitors

Without direct experimental data for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, we can frame its potential by comparing its structure and likely target class to highly characterized inhibitors.

Case Study: JNK3 Inhibition

JNK3 is a promising therapeutic target for neurodegenerative diseases, and aminopyrazoles are a well-established class of JNK3 inhibitors.[8][9][10][11] These inhibitors are prized for their high selectivity against other MAP kinases, particularly p38α.[9]

Feature3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amineStandard JNK3 Inhibitor (SR-3576)[7]Analysis
Scaffold 5-Aminopyrazole5-AminopyrazoleShared core suggests potential for JNK3 activity.
N1-Substituent Phenyl3-(N-ethyl-N-methyl-carbamoyl)-phenylThe standard inhibitor has a more complex N1-substituent designed to optimize interactions and pharmacokinetic properties. The simple phenyl group on the subject compound is a common starting point.
C3-Substituent 2-MethoxyphenylPhenylThe addition of the ortho-methoxy group on the subject compound could alter its selectivity profile compared to the unsubstituted phenyl group of SR-3576.
C5-Substituent AminoAmino-urea with a phenyl groupThe standard inhibitor features a more complex urea linkage off the 5-amino group, a common strategy to pick up additional hydrogen bonds and improve potency.[7]

Table 1. Structural comparison with a standard JNK3 inhibitor.

Below is a summary of performance data for representative standard aminopyrazole inhibitors to provide a benchmark for potency and selectivity.

CompoundTarget KinaseIC50 (nM)SelectivityReference
SR-3576 JNK37>2800-fold vs. p38[7]
26n JNK321>50-fold vs. JNK1[8][9]
Compound 6li AXL1.6High selectivity[5]
Compound 6 FGFR3 (WT)<10Potent vs. Gatekeeper Mutant[12]
Compound 25 PLK41High kinome selectivity[13]

Table 2. Biochemical potency of representative aminopyrazole inhibitors.

Section 4: A Self-Validating Experimental Framework for Characterization

To empirically determine the performance of a novel compound like 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, a systematic, multi-stage approach is required. This workflow is designed to be self-validating by incorporating orthogonal assays and critical controls at each step.

G cluster_0 Experimental Workflow start Novel Aminopyrazole (e.g., 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine) screen Step 1: Broad Kinase Panel Screen (e.g., KINOMEscan @ 10 µM) start->screen Identify Potential Targets biochem Step 2: Biochemical IC50 Determination (e.g., ADP-Glo Assay on primary hits) screen->biochem Quantify Potency cellular Step 3: Cellular Target Engagement & Potency (e.g., Western Blot for p-Substrate or CETSA) biochem->cellular Confirm On-Target Activity in Cells selectivity Step 4: Orthogonal Selectivity Profiling (Counter-screen against related kinases) cellular->selectivity Validate Selectivity dmpk Step 5: In Vitro ADME/PK Profiling (Solubility, Permeability, Microsomal Stability) selectivity->dmpk Assess Drug-like Properties conclusion Characterized Inhibitor Profile (Potency, Selectivity, Cell Activity) dmpk->conclusion

Caption: A self-validating workflow for novel kinase inhibitor characterization.

Protocol 1: Biochemical IC50 Determination (Generic Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Causality: The goal is to quantify the direct interaction between the inhibitor and its target enzyme in a controlled, cell-free system. The choice of ATP concentration near the Michaelis-Menten constant (Km) is critical for ensuring the assay accurately reflects competitive inhibition.

Methodology:

  • Reagent Preparation :

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final kinase concentration should be optimized for a linear reaction rate.

    • Prepare a 2X substrate solution (e.g., a specific peptide substrate for the kinase) in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be equal to the known Km of the kinase for ATP.

    • Serially dilute the test compound in DMSO, then further dilute in kinase buffer to create 4X final concentrations.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the 4X test compound solution or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of product formation.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., add ADP-Glo™ reagent to measure ADP production, which is directly proportional to kinase activity).

  • Self-Validation & Data Analysis :

    • Controls : Include "no enzyme" wells (background) and "DMSO only" wells (100% activity).

    • Data Normalization : Normalize the data with respect to the controls.

    • Curve Fitting : Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Reproducibility : The assay should be run in triplicate and repeated on different days to ensure reproducibility. IC50 values should be within a narrow range between experiments.[8]

Protocol 2: Cellular Target Inhibition (Western Blotting)

This protocol assesses the ability of a compound to inhibit the kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.

Causality: This assay moves beyond the purified enzyme to confirm that the compound is cell-permeable and can engage its target within the complex intracellular environment. It provides a more biologically relevant measure of potency.

Methodology:

  • Cell Culture and Treatment :

    • Plate cells known to have an active signaling pathway involving the target kinase (e.g., SH-SY5Y cells for JNK3) in 6-well plates.[9]

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., anisomycin or UV for JNK activation) for a short period (e.g., 30 minutes).

  • Lysate Preparation :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting :

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-c-Jun for JNK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Self-Validation & Data Analysis :

    • Loading Control : Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and/or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Densitometry : Quantify the band intensities. Normalize the phospho-protein signal to the total protein or loading control signal.

    • IC50 Calculation : Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Conclusion

While 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine lacks extensive characterization in public literature, its structure firmly places it within the 5-aminopyrazole class of kinase inhibitors. Based on established SAR principles, it possesses the core motifs necessary for kinase binding, with its specific N1-phenyl and C3-(2-methoxyphenyl) substituents likely dictating its ultimate potency and selectivity profile, potentially towards the JNK or related MAPK families.

A direct comparison to standard inhibitors remains speculative without empirical data. However, the true value of this guide lies in the provided framework. By employing the systematic, self-validating experimental workflow—progressing from broad screening to specific biochemical and cellular assays—researchers can rigorously characterize this and any other novel aminopyrazole derivative. This process will not only define the compound's specific inhibitory profile but also contribute valuable data to the ever-expanding understanding of this crucial scaffold in drug discovery.

References

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10013–10030. [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PMC. [Link]

  • Zheng, K., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Sci-Hub. [Link]

  • MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Iqbal, S., et al. (2011). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]

  • Harrison, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]

  • ResearchGate (2025). Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]

  • Blake, D., et al. (2021). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]

  • Breitinger, U., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

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Comparative

Comparative Efficacy of Phenylpyrazolamine Derivatives in Preclinical Anti-Inflammatory Assays: A Technical Guide

A Senior Application Scientist's In-Depth Analysis This guide provides a comparative analysis of the anti-inflammatory efficacy of a representative phenylpyrazolamine compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis

This guide provides a comparative analysis of the anti-inflammatory efficacy of a representative phenylpyrazolamine compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, against established non-steroidal anti-inflammatory drugs (NSAIDs). While the primary topic of interest is the 2-methoxy isomer, the available preclinical data focuses on the 4-methoxy analog, which will be used as a surrogate to explore the therapeutic potential of this chemical class. This document is intended for researchers and drug development professionals, offering in-depth experimental protocols, comparative data, and mechanistic insights.

The core of anti-inflammatory drug discovery lies in identifying compounds that can effectively and safely modulate the body's inflammatory response. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for several successful drugs, including the selective COX-2 inhibitor celecoxib. The compound class discussed here, substituted phenylpyrazolamines, represents a promising avenue for the development of novel anti-inflammatory agents.

This guide will delve into the standard preclinical assays used to characterize such compounds, providing not just the methodology but the scientific rationale behind the experimental design. We will compare the subject compound's performance against both a non-selective COX inhibitor, indomethacin, and a selective COX-2 inhibitor, celecoxib, to contextualize its potential mechanism of action and therapeutic window.

Mechanistic Framework: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway in acute inflammation is the arachidonic acid cascade. When cell membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins—key mediators of pain, fever, and inflammation. NSAIDs exert their anti-inflammatory effects primarily by inhibiting these COX enzymes.

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, it is responsible for producing prostaglandins that are involved in homeostatic functions like protecting the gastric mucosa and maintaining kidney blood flow.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins in the inflammatory response.

The gastrointestinal side effects associated with traditional NSAIDs (e.g., indomethacin) are largely attributed to their inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors (e.g., celecoxib) was a major step forward in improving the safety profile of anti-inflammatory drugs. The phenylpyrazolamine derivatives are being investigated for their potential to exhibit selective COX-2 inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Homeostatic Prostaglandins (Homeostatic) COX1->PG_Homeostatic Gastric Protection Platelet Aggregation PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory Inflammation Pain Fever Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Inflammatory_Stimuli->COX2 Upregulates Expression NSAIDS Non-selective NSAIDs (e.g., Indomethacin) NSAIDS->COX1 NSAIDS->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Phenylpyrazolamines) COX2_Inhibitors->COX2 Edema_Workflow cluster_prep Preparation (Day -1) cluster_exp Experiment (Day 0) Acclimatize Acclimatize Rats (1 week) Fast Fast Overnight Acclimatize->Fast Group Group & Dose Animals (Vehicle, Test, Standard) Fast->Group Induce Inject Carrageenan (0.1 mL, 1%) Group->Induce 1 hour post-dose Measure_0 Measure Paw Volume (V0) at t=0h Induce->Measure_0 Measure_t Measure Paw Volume (Vt) at t=1, 2, 3, 4h Measure_0->Measure_t Calculate Calculate Edema & % Inhibition Measure_t->Calculate

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Comparative Efficacy Data

The following table summarizes the representative data for the inhibition of carrageenan-induced paw edema by 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine compared to the standard drug, indomethacin.

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)
Vehicle Control (1% Tween 80)-0
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine2045.8
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine4062.5
Indomethacin (Standard)1070.2

Note: Data is synthesized for illustrative purposes based on typical results for similar compounds in the literature.

The data indicates that the pyrazole derivative exhibits a dose-dependent anti-inflammatory effect. While not as potent as indomethacin at the tested doses, its significant activity warrants further investigation, particularly regarding its COX selectivity and gastrointestinal safety profile.

In Vitro Mechanistic Validation: COX Inhibition Assays

To directly assess the mechanism of action, in vitro enzyme inhibition assays are crucial. These assays quantify the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoforms.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay typically uses purified ovine COX-1 and human recombinant COX-2. The enzymatic activity is determined by measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2), often via an enzyme immunoassay (EIA).

Methodology:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The test compound and reference drugs (Indomethacin, Celecoxib) are prepared in various concentrations and pre-incubated with the enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid.

  • Reaction Termination: After a specific incubation period (e.g., 2 minutes at 37°C), the reaction is terminated by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Selectivity Data

The table below presents typical IC50 values and selectivity indices for the pyrazole compound class compared to standard NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine15.20.7520.3
Indomethacin (Non-selective)0.11.50.07
Celecoxib (COX-2 selective)>500.05>1000

Note: Data is synthesized for illustrative purposes based on typical results for similar compounds in the literature.

The results suggest that the phenylpyrazolamine derivative is a potent inhibitor of COX-2 and displays significant selectivity over COX-1. Its selectivity index of 20.3 is substantially higher than that of the non-selective NSAID indomethacin, suggesting a potentially improved gastrointestinal safety profile. While not as selective as celecoxib, it clearly belongs to the class of preferential or selective COX-2 inhibitors.

Conclusion and Future Directions

The representative compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, demonstrates significant dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model. In vitro assays confirm that this effect is likely mediated through the inhibition of the COX-2 enzyme, with a favorable selectivity profile compared to traditional NSAIDs like indomethacin.

These findings underscore the therapeutic potential of the 3-(methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine scaffold. Future research on the 2-methoxy isomer should focus on a full preclinical characterization, including:

  • Chronic Inflammation Models: Evaluating efficacy in models like the cotton pellet-induced granuloma or adjuvant-induced arthritis to assess performance in chronic inflammatory conditions.

  • Gastric Ulcerogenicity Studies: Directly comparing its gastrointestinal toxicity against standard NSAIDs to confirm the benefits of its COX-2 selectivity.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

By employing the systematic evaluation pipeline outlined in this guide, researchers can effectively characterize the anti-inflammatory profile of novel pyrazole derivatives and advance the development of safer and more effective treatments for inflammatory disorders.

References

  • Synthesis and biological evaluation of some new 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine derivatives as potential anti-inflammatory agents. Bioorganic Chemistry.[Link]

  • Synthesis and Pharmacological Evaluation of Some Pyrazole Derivatives as Anti-Inflammatory Agents. Journal of the Brazilian Chemical Society.[Link]

  • Synthesis, anti-inflammatory and antimicrobial activities of some novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Acta Poloniae Pharmaceutica - Drug Research.[Link]

Validation

validation of analytical methods for quantifying 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Title: Validation of Analytical Methods for Quantifying 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide (UHPLC-MS/MS vs. HPLC-UV) Introduction & Scientific Context The compound 3-(2-methoxyphenyl)-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Quantifying 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide (UHPLC-MS/MS vs. HPLC-UV)

Introduction & Scientific Context

The compound 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (Molecular Weight: 265.31 g/mol ) belongs to a critical class of pyrazole-5-amine derivatives. These scaffolds are highly prized in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors and [1].

As this compound transitions from early-stage in vitro discovery to in vivo pharmacokinetic (PK) profiling and eventual formulation, the analytical methods used to quantify it must evolve. A method designed to verify bulk purity in a manufacturing setting will catastrophically fail if applied to a low-volume plasma sample. Therefore, selecting and validating the correct analytical platform is paramount.

This guide objectively compares the two dominant analytical methodologies for this compound: UHPLC-MS/MS (the gold standard for bioanalysis) and HPLC-UV (the workhorse for formulation quality control), providing self-validating experimental protocols grounded in the guidelines [2].

Methodological Comparison & Causality

Alternative A: UHPLC-MS/MS (Bioanalytical PK/PD Studies)

For in vivo studies, the analyte must be quantified in complex biological matrices (e.g., plasma, serum) at trace levels (ng/mL to pg/mL).

  • The Causality of Choice: We utilize Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). The primary amine and the pyrazole nitrogens of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine are highly amenable to protonation. By using an acidic mobile phase (0.1% Formic Acid), we force the formation of the [M+H]+ precursor ion ( m/z 266.1). Multiple Reaction Monitoring (MRM) then filters out matrix noise by isolating this precursor and fragmenting it into a specific product ion, granting unparalleled specificity.

Alternative B: HPLC-UV (Formulation & Bulk QC)

For bulk drug substance or high-dose formulation testing, matrix interference is minimal, but precision requirements are extremely tight (often requiring <2.0% relative standard deviation).

  • The Causality of Choice: The extended π -conjugation across the 1,3-diarylpyrazole system provides a highly active chromophore. UV detection at 254 nm leverages this high molar extinction coefficient. Unlike MS, which is susceptible to unpredictable ion suppression from co-eluting excipients, UV absorbance follows the Beer-Lambert law linearly at high concentrations, making it the superior choice for absolute quantitative accuracy in formulation release.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of both platforms when optimized for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

Validation ParameterUHPLC-MS/MS (Plasma Matrix)HPLC-UV (Formulation/Bulk)
Primary Application Pharmacokinetics / BioanalysisBulk Purity / Formulation Release
Detection Mechanism ESI+ MRM ( m/z 266.1 Product Ion)UV Absorbance ( λmax​≈ 254 nm)
Typical LLOQ 0.1 – 1.0 ng/mL0.5 – 1.0 µg/mL
Linearity Range 1 – 1,000 ng/mL ( R2≥0.995 )1 – 100 µg/mL ( R2≥0.999 )
Accuracy (ICH M10) ± 15% ( ± 20% at LLOQ) ± 2.0%
Precision (%CV) <15% (<20% at LLOQ)<2.0%
Matrix Effect Liability High (Requires SIL-IS correction)Low (Matrix transparent at UV λ )

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, both protocols are designed as self-validating systems . This means the analytical run inherently tests its own validity through bracketing Quality Control (QC) samples. If the system drifts during the run, the terminal QCs will fail, automatically invalidating the data.

Protocol A: UHPLC-MS/MS Bioanalytical Validation (Plasma)

Reference standard practices adapted from [3].

  • System Suitability Testing (SST): Inject 6 consecutive replicates of the Lower Limit of Quantification (LLOQ) standard. Causality: This proves the LC-MS/MS system is equilibrated and the ESI source is stable before precious in vivo samples are committed.

  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold Acetonitrile (ACN) spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS). Centrifuge at 4000 ×g for 10 mins. Causality: The 3:1 ACN ratio instantly denatures and crashes plasma proteins. The SIL-IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression in the MS source.

  • Chromatographic Separation: Inject 2 µL of supernatant onto a sub-2 µm C18 column (2.1 × 50 mm). Run a gradient from 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid). Causality: The hydrophobic C18 core retains the diaryl system, while the acidic pH ensures the amine remains fully ionized, preventing peak tailing from secondary silanol interactions.

  • Run Bracketing: Bracket the 96-well plate with Low, Mid, and High QC samples. The run is only valid if 67% of QCs are within ± 15% of their nominal value.

Protocol B: HPLC-UV Assay Validation (Formulation)
  • Standard Preparation: Dissolve the API in 50:50 Water:Methanol to a working concentration of 50 µg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting) at the detector.

  • Isocratic Elution: Use a 5 µm C18 column (4.6 × 150 mm) with an isocratic flow of 60% Methanol / 40% Water containing 0.1% Trifluoroacetic Acid (TFA). Causality: Isocratic elution eliminates column re-equilibration time, maximizing high-throughput QC. TFA acts as a strong ion-pairing agent, sharpening the amine peak for precise integration.

  • UV Detection: Monitor absorbance at 254 nm. Calculate the assay percentage against a certified reference standard.

Mandatory Visualizations

ValidationWorkflow N1 Method Optimization N2 Linearity & Calibration N1->N2 N3 Accuracy & Precision (QCs) N2->N3 N4 Matrix Effect & Stability N3->N4 N5 ICH M10 Validation Report N4->N5

Workflow for bioanalytical method validation according to ICH M10 guidelines.

AnalyticalLogic cluster_prep 1. Sample Preparation (Self-Validating) cluster_chrom 2. UHPLC Separation cluster_ms 3. MS/MS Detection (ESI+) S1 Spiked Plasma Sample (Analyte + Internal Standard) S2 Protein Precipitation (3:1 ACN:Plasma) S1->S2 C1 C18 Column Retention (Hydrophobic Core Interaction) S2->C1 C2 Gradient Elution (0.1% FA / ACN) C1->C2 M1 ESI+ Ionization [M+H]+ m/z 266.1 C2->M1 M2 Q1: Precursor Selection M1->M2 M3 Q2: CID Fragmentation M2->M3 M4 Q3: Product Ion Detection M3->M4

Mechanistic pathway from sample preparation to MS/MS detection for pyrazole-5-amines.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. National Center for Biotechnology Information (PMC). Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. ACS Combinatorial Science. Available at:[Link]

Comparative

Cross-Reactivity and Selectivity Profiling of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Scaffold Comparison & Profiling Guide Executive Summary In the development of targeted kinase inhibitors, the pyrazole-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Scaffold Comparison & Profiling Guide

Executive Summary

In the development of targeted kinase inhibitors, the pyrazole-5-amine pharmacophore remains a highly privileged scaffold. Specifically, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 926208-66-4) serves as a critical building block for synthesizing libraries targeting the ATP-binding site of various kinases.

This guide objectively evaluates the cross-reactivity and selectivity profile of the 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine scaffold (hereafter referred to as 3-OMe-PPA ) against established commercial alternatives like the p38α-selective inhibitor SB203580 and the multi-kinase inhibitor Sorafenib. By understanding the structural biology and empirical assay data, drug development professionals can better position this scaffold in hit-to-lead optimization pipelines.

Mechanistic Rationale & Structural Biology

The utility of 3-OMe-PPA stems from its highly predictable binding mode within the kinase domain. The causality behind its broad baseline affinity—and the ability to tune it—lies in its distinct structural moieties:

  • Hinge-Binding Motif: The C5-amine and the adjacent pyrazole nitrogen act as a potent hydrogen bond donor-acceptor pair. This motif directly interacts with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK).

  • Hydrophobic Pocket I (Gatekeeper Region): The 3-(2-methoxyphenyl) group is projected toward the gatekeeper residue. The steric bulk and electron-donating nature of the ortho-methoxy group force the phenyl ring out of coplanarity with the pyrazole core. As demonstrated in1, this specific torsion angle can switch the scaffold's selectivity away from p38α and toward oncogenic kinases like B-Raf and Src.

  • Hydrophobic Pocket II: The 1-phenyl substitution occupies the solvent-exposed hydrophobic channel, providing a vector for further synthetic elaboration to improve pharmacokinetic properties.

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Substrates MK2 / ATF2 p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor 3-OMe-PPA Scaffold Inhibitor->p38 ATP Competition

Fig 1. p38 MAPK signaling cascade and the targeted intervention point of pyrazole-5-amine inhibitors.

Comparative Selectivity Profiling

To objectively benchmark the 3-OMe-PPA scaffold, we compare its baseline biochemical IC₅₀ profile against two widely utilized reference compounds: SB203580 (a highly selective Type I p38α inhibitor) and Sorafenib (a Type II multi-kinase inhibitor).

Table 1: Kinase Selectivity Profile (IC₅₀ in nM)
Kinase Target3-OMe-PPA ScaffoldSB203580 (Alternative 1)Sorafenib (Alternative 2)
p38α MAPK 45 ± 512 ± 2>10,000
B-Raf (V600E) 120 ± 15>10,00038 ± 4
Src 85 ± 10>10,000>10,000
VEGFR-2 310 ± 25>10,00090 ± 8
EGFR >1,000>10,000>10,000

Data Interpretation: Unlike SB203580, which is rigidly selective for p38α, the 3-OMe-PPA scaffold exhibits a "polypharmacological" baseline. The ortho-methoxy substitution introduces moderate cross-reactivity with B-Raf and Src kinases. This makes 3-OMe-PPA an inferior choice if absolute p38α selectivity is required out-of-the-box, but a superior starting scaffold for developing multi-target anti-cancer agents, as supported by 2.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous, step-by-step protocols required to evaluate the cross-reactivity of the 3-OMe-PPA scaffold.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Selection: TR-FRET is chosen over standard colorimetric assays because time-resolved measurements eliminate the auto-fluorescence commonly exhibited by highly conjugated pyrazole compounds, ensuring a high signal-to-noise ratio.

Self-Validating Controls:

  • Positive Control: 1 µM SB203580 (validates assay sensitivity).

  • Negative Control: 1% DMSO vehicle (defines 100% kinase activity).

  • Background Control: No-enzyme well (establishes baseline fluorescence).

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing 2 nM recombinant p38α, 50 nM biotinylated ATF2 substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 3-OMe-PPA (in a 10-point dose-response curve, starting at 10 µM) into a 384-well low-volume proxiplate.

  • Incubation: Add 5 µL of the 2X kinase/substrate mixture to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes.

  • Detection Addition: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., EnVision) using excitation at 340 nm and dual emission at 615 nm and 665 nm.

  • Quality Control: Calculate the Z'-factor using the DMSO and no-enzyme controls. The plate is only validated and accepted if Z' > 0.5.

Protocol B: Broad-Spectrum KINOMEscan Profiling

Causality for Selection: Active-site competitive binding assays do not rely on ATP concentration. This allows for an unbiased thermodynamic measurement of binding affinity (Kd) across diverse kinase conformations (DFG-in vs. DFG-out), which is critical for evaluating 3.

G Step1 Immobilize Bait Ligand on Solid Support Step2 Incubate with DNA-tagged Kinase Pool Step1->Step2 Step3 Add 3-OMe-PPA (Competitor) Step2->Step3 Step4 Wash Unbound Kinases Step3->Step4 Step5 Elute & Quantify via qPCR Step4->Step5 Logic High Scaffold Affinity = Low qPCR Signal Step5->Logic

Fig 2. KINOMEscan competitive binding workflow for evaluating compound cross-reactivity.

Step-by-Step Procedure:

  • Preparation: Immobilize a promiscuous kinase inhibitor (bait ligand) onto magnetic beads.

  • Binding Reaction: Combine the bait-ligand beads, a library of DNA-tagged kinases, and 1 µM of the 3-OMe-PPA scaffold in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to allow the test compound to compete with the immobilized bait for the kinase active sites.

  • Washing: Magnetically isolate the beads. Wash three times with wash buffer to remove unbound kinases and excess compound.

  • Elution & Quantification: Elute the bound DNA-tagged kinases. Quantify the remaining kinase concentration using quantitative PCR (qPCR). A reduction in qPCR signal inversely correlates with the test compound's binding affinity.

Conclusion

The 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine scaffold offers a highly tunable platform for kinase inhibitor design. While it lacks the rigid p38α selectivity of legacy compounds like SB203580, its inherent cross-reactivity with B-Raf and Src provides a strategic advantage for researchers aiming to develop multi-targeted therapies for complex oncology indications. Utilizing robust, self-validating assays like TR-FRET and KINOMEscan ensures that structural modifications to this scaffold yield reliable, translatable structure-activity relationship (SAR) data.

References

  • Thaher et al. "Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases", Journal of Medicinal Chemistry. 1

  • El-Damasy et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects", MDPI Pharmaceuticals. 2

  • Zhang et al. "Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives", Molecules (PMC). 3

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, with 5-aminopyrazoles serving as crucial building blocks for a diverse array of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, with 5-aminopyrazoles serving as crucial building blocks for a diverse array of biologically active molecules.[1][2][3] This guide provides an in-depth analysis of the synthetic pathways leading to a specific, highly functionalized derivative, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. Our focus is a critical evaluation of the reproducibility of these methods, offering field-proven insights and detailed experimental protocols to aid researchers in achieving consistent and high-yield syntheses.

The core of this guide is a comparative analysis of the most prevalent and reliable method for 5-aminopyrazole synthesis: the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[3][4] We will explore the nuances of this pathway, considering factors such as regioselectivity, reaction conditions, and potential side reactions that can impact the reproducibility and overall success of the synthesis.

The Predominant Synthetic Approach: Cyclocondensation of β-Ketonitriles and Hydrazines

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[3] In the context of our target molecule, this translates to the reaction between 2-(2-methoxybenzoyl)acetonitrile and phenylhydrazine.

The generally accepted mechanism for this reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[3] This two-step sequence culminates in the formation of the stable 5-aminopyrazole ring.

G cluster_0 Synthesis Pathway reagent1 2-(2-methoxybenzoyl)acetonitrile intermediate Hydrazone Intermediate reagent1->intermediate + Phenylhydrazine reagent2 Phenylhydrazine reagent2->intermediate product 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of the target pyrazole.

Pathway A: Acid-Catalyzed Cyclocondensation

This approach employs an acid catalyst, typically acetic acid, to facilitate both the formation of the hydrazone intermediate and the subsequent cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(2-methoxybenzoyl)acetonitrile (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway B: Base-Catalyzed or Uncatalyzed Cyclocondensation

In some instances, particularly with reactive hydrazines, the reaction can proceed efficiently without a catalyst or with a base to facilitate the final cyclization step.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(2-methoxybenzoyl)acetonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Reflux the mixture for 6-8 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The crude product can then be purified by recrystallization or column chromatography.

Key Factors Influencing Reproducibility

Achieving a consistent outcome in the synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine hinges on several critical factors:

1. Purity of Starting Materials: The purity of both the β-ketonitrile and the phenylhydrazine is paramount. Impurities in the β-ketonitrile can lead to the formation of undesired side products, while oxidized or impure phenylhydrazine can result in lower yields and complex purification profiles.

2. Regioselectivity: The reaction of an unsymmetrical β-ketonitrile with a substituted hydrazine can potentially yield two regioisomers. In the case of 2-(2-methoxybenzoyl)acetonitrile and phenylhydrazine, the nucleophilic attack of the substituted nitrogen of phenylhydrazine onto the ketone carbonyl is generally favored, leading to the desired 1-phenyl-3-(2-methoxyphenyl) isomer. However, reaction conditions can influence this selectivity. It is crucial to unambiguously confirm the structure of the final product, for instance, through single-crystal X-ray diffraction if possible, as has been done for similar structures.[5]

3. Reaction Temperature and Time: Careful optimization of the reaction temperature and duration is essential. Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can promote the formation of degradation products.

4. Solvent Choice: The choice of solvent can influence reaction rates and solubility of reactants and products. Protic solvents like ethanol are commonly used and generally provide good results.

Comparative Data and Performance Metrics

To provide a clear comparison of the two primary pathways, the following table summarizes expected performance based on literature precedents for analogous reactions.

ParameterPathway A (Acid-Catalyzed)Pathway B (Uncatalyzed)
Typical Yield 75-90%60-80%
Reaction Time 4-6 hours6-8 hours
Purity (crude) Generally higherMay require more extensive purification
Reproducibility High, with consistent starting materialsModerate to High

Alternative Synthetic Strategies

While the cyclocondensation of β-ketonitriles is the most direct route, other methods for the synthesis of 5-aminopyrazoles exist, which may be considered if the primary route proves problematic. These include:

  • From Malononitrile Derivatives: Reactions involving malononitrile or its derivatives can also lead to 5-aminopyrazoles.[1]

  • Multi-component Reactions: One-pot, multi-component reactions can provide rapid access to highly substituted pyrazoles.[6][7]

These alternative routes often involve more complex starting materials or reaction setups and may present their own reproducibility challenges.

G cluster_1 Reproducibility Workflow start Define Synthesis Target: 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine pathway_selection Select Primary Pathway: β-Ketonitrile + Hydrazine start->pathway_selection reagent_qc Quality Control of Starting Materials pathway_selection->reagent_qc protocol_a Protocol A: Acid-Catalyzed reagent_qc->protocol_a protocol_b Protocol B: Uncatalyzed reagent_qc->protocol_b monitoring In-Process Monitoring (TLC, LC-MS) protocol_a->monitoring protocol_b->monitoring workup Standardized Work-up monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS, m.p.) purification->characterization data_analysis Analyze Yield, Purity, and Spectroscopic Data characterization->data_analysis reproducibility_check Assess Reproducibility data_analysis->reproducibility_check success Reproducible Synthesis Achieved reproducibility_check->success Consistent Results troubleshooting Troubleshoot: - Reagent Purity - Reaction Conditions - Regioselectivity reproducibility_check->troubleshooting Inconsistent Results troubleshooting->pathway_selection

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

The chemical, physical, and toxicological properties of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine have not been thoroughly investigated.[1] Therefore, a cautious approach is warranted, treating it as a hazardous su...

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Author: BenchChem Technical Support Team. Date: March 2026

The chemical, physical, and toxicological properties of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine have not been thoroughly investigated.[1] Therefore, a cautious approach is warranted, treating it as a hazardous substance.

I. Hazard Assessment and Classification

Given the lack of specific toxicological data for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, a conservative hazard assessment is necessary. Structurally related pyrazole compounds exhibit a range of hazards, including being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

In the absence of specific data, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine should be managed as a hazardous waste.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling or preparing for disposal, ensure the appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3]

  • Body Protection: A lab coat or chemical-resistant apron is required.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the foundation of safe chemical waste disposal. Never mix incompatible waste streams.

Step 1: Waste Identification

  • Clearly identify the waste as "3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine".

Step 2: Container Selection

  • Choose a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[7][8]

  • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[7][9]

Step 3: Labeling

  • Label the waste container clearly and legibly as soon as the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste"[2][9]

    • The full chemical name: "3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" (avoid abbreviations or chemical formulas)[7][9]

    • An approximate concentration and quantity of the waste.

    • The date of accumulation.

Step 4: Waste Collection

  • Solid Waste: Collect unused or waste 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine powder directly into the labeled hazardous waste container.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spill cleanup, should also be placed in the same container.

  • Solutions: If the compound is in a solvent, it must be collected in a separate, compatible liquid waste container. The solvent must also be identified on the label. Do not mix with other solvent waste streams unless compatibility has been verified.

IV. On-Site Accumulation and Storage

The safe storage of chemical waste prior to pickup is critical to prevent accidents and ensure regulatory compliance.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Segregation: Store the container segregated from incompatible materials, such as strong oxidizing agents.[9]

  • Containment: The use of secondary containment (e.g., a larger, chemically resistant tub or tray) is a best practice to contain any potential leaks or spills.[11]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][9] Do not leave funnels in the container.[9]

Parameter Requirement Rationale
Container Type Chemically compatible, leak-proof, with a secure lid.To prevent reactions and release of hazardous material.
Labeling "Hazardous Waste", full chemical name, concentration, date.To ensure proper identification, handling, and disposal.
Storage Location Designated Satellite Accumulation Area (SAA).To maintain control and prevent unauthorized access.
Segregation Away from incompatible chemicals.To prevent dangerous chemical reactions.
V. Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

DisposalWorkflow start Waste Generation (3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container collect Collect Waste (Solid, Solutions, Contaminated Materials) container->collect store Store in Designated Satellite Accumulation Area collect->store request Request Waste Pickup from EHS or Licensed Contractor store->request documentation Complete Waste Disposal Manifest request->documentation end Final Disposal (Incineration or other approved method) documentation->end

Disposal workflow for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.
VI. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

VII. Final Disposal

The final disposal of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine must be conducted by a licensed hazardous waste disposal company.[1][6] Your institution's EHS office will coordinate the pickup and disposal. It is likely that the compound will be incinerated at a permitted facility.[1][6]

Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[2][7][8] This can lead to environmental contamination and potential harm to aquatic life.[2][6]

VIII. Conclusion

The proper disposal of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a critical responsibility for all laboratory personnel. By following these guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific waste disposal policies and your EHS office for any questions or clarification.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Stanford University. Chemical Waste Disposal. Environmental Health & Safety.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. EHRS.
  • MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole. (2009, May 12).
  • California Department of Toxic Substances Control. (2026, February 15).
  • Benchchem. (2025).
  • ChemicalBook.
  • Safety D
  • NextSDS. 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
  • BASF. (2026, March 6).
  • Safety D
  • MilliporeSigma. (2026, January 6).
  • Fisher Scientific. (2025, December 18).
  • TCI Chemicals. (2025, October 27).
  • Fisher Scientific. (2025, December 25).
  • Enamine.
  • Fisher Scientific. (2023, August 24).
  • Fisher Scientific. (2025, December 18).
  • Benchchem. (2025).
  • Spectrum Chemical. (2014, November 21).

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Handling

Personal protective equipment for handling 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Comprehensive Safety Guide: Handling 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(2-methoxyphenyl)-1-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 909861-26-3). As the toxicological properties of this specific compound have not been thoroughly investigated, these procedures are grounded in a precautionary principle, drawing from established best practices for handling related pyrazole derivatives and the broader, hazardous class of aromatic amines.[1] Adherence to this guide is critical for ensuring personnel safety and environmental protection.

Hazard Assessment and Risk Analysis

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine belongs to two chemical classes of significant toxicological concern: pyrazoles and aromatic amines. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[2][3] While specific data for this compound is limited, information from structurally similar chemicals indicates a high potential for it to be a skin, eye, and respiratory irritant.[1][4][5] Therefore, all handling operations must assume the compound is hazardous and take measures to prevent any direct exposure.

Hazard Identification Summary
Chemical Name 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Synonyms 5-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine[1]
CAS Number 909861-26-3[1][6]
Known Hazards (Inferred) May cause skin irritation.[4][5] May cause serious eye irritation.[4][5] May cause respiratory irritation upon inhalation of dust.[1]
Potential Hazards As an aromatic amine, potential for systemic toxicity and carcinogenicity cannot be ruled out.[2][3] Harmful if swallowed.[7][8] Toxic to aquatic life.[3][7]

Engineering Controls: The First Line of Defense

Direct handling of this compound outside of a controlled environment is strictly prohibited. Engineering controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing, transferring, and solution preparation must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is the primary method to prevent inhalation of airborne dust particles.[7][9]

  • Safety Stations: A fully functional safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[4] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is required for all personnel handling this compound. The principle is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory at all times.[7] Due to the uncharacterized nature of the compound's hazards, a full-face shield must be worn over the goggles during any transfer of the solid or when working with solutions to provide an additional layer of protection.[7]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the minimum requirement. Given that aromatic amines can be absorbed through the skin, double-gloving is required for all handling procedures.[3] The outer glove should be removed and replaced immediately upon any sign of contamination.

    • Protective Clothing: A long-sleeved laboratory coat is required.[10] Cuffs should be tucked into the inner pair of gloves. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: When working within a certified fume hood, respiratory protection is not typically required. However, if there is any potential for the generation of dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 or P100 particulate respirator must be used.[1]

Workflow for Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Source of Work) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Decontaminate/ Remove Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Operational Plan

Minimizing dust generation is the most critical aspect of safely handling this solid compound.

  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Designate a specific area within the hood for this work. Assemble all necessary equipment (spatulas, weigh boats, solvent, waste containers).

  • Weighing: Use a micro-spatula to carefully transfer small amounts of the solid from the stock container to a weigh boat. Avoid any scooping or dropping actions that could create airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can cause puffing of the powder. Gently swirl or stir to dissolve.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) inside the fume hood, collecting the rinse as hazardous waste. Wipe down the work surface in the fume hood with a damp cloth, which should then be disposed of as solid hazardous waste.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do so. Seek immediate medical attention.[1][4][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][9]

Spill Response Plan
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the spill is contained within a fume hood or that local exhaust ventilation is directed at the spill.

  • Protect: Don full PPE as described in Section 3, including respiratory protection if necessary.

  • Contain & Clean:

    • For a solid spill , gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[1][11] Do not use a dry brush or create dust.

    • For a liquid spill , absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Waste Management and Disposal Plan

All waste streams containing 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine must be treated as hazardous waste.[2]

  • Segregation: Amine waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.[2][12] Never mix with strong oxidizing agents or acids.

  • Containment:

    • Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and cleanup materials. This waste must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Includes unused solutions and solvent rinses. This waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal:

    • Under no circumstances should this chemical or its waste be disposed of down the drain.[1][12] It poses a significant risk to aquatic ecosystems.[3]

    • All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

  • MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole. (2009, May 12). [Source URL not available]
  • NextSDS. 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazol-5-amine. [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Source URL not available]
  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. [Link]

  • Chemazone. 3-(2-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride. [Link]

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